2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPPYHUQIRQQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640026 | |
| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886369-06-8 | |
| Record name | 2-(3-Fluorophenyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886369-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic route to 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the thionation of 3-fluorobenzamide, followed by a Hantzsch thiazole synthesis to construct the core heterocyclic ring, and concluding with the hydrolysis of the resulting ester to yield the target carboxylic acid.
Executive Summary
The synthesis of this compound is achieved through a reliable and scalable three-step sequence. The key stages of this synthesis are:
-
Preparation of 3-Fluorothiobenzamide: The starting material, 3-fluorobenzamide, is converted to its corresponding thioamide using Lawesson's reagent.
-
Hantzsch Thiazole Synthesis: The synthesized 3-fluorothiobenzamide is then reacted with ethyl bromopyruvate to form ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired this compound.
This guide presents detailed experimental protocols for each of these key transformations, along with a summary of relevant quantitative data.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthetic pathway, including molecular weights, and typical reaction yields and melting points based on analogous transformations.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-Fluorobenzamide | C₇H₆FNO | 139.13 | - | 114-117 |
| 3-Fluorothiobenzamide | C₇H₆FNS | 155.19 | 85-95 | 98-101 |
| Ethyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate | C₁₂H₁₀FNO₂S | 267.28 | 70-85 | 65-68 |
| This compound | C₁₀H₆FNO₂S | 239.23 | 80-90 | 188-191 |
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of this compound is depicted below.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Fluorothiobenzamide
This procedure details the conversion of 3-fluorobenzamide to 3-fluorothiobenzamide using Lawesson's reagent.
Materials:
-
3-Fluorobenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Toluene, anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of 3-fluorobenzamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 3-fluorothiobenzamide as a solid.
Caption: Workflow for the synthesis of 3-Fluorothiobenzamide.
Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate
This protocol describes the formation of the thiazole ring through the condensation of 3-fluorothiobenzamide and ethyl bromopyruvate.
Materials:
-
3-Fluorothiobenzamide
-
Ethyl bromopyruvate
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Dissolve 3-fluorothiobenzamide (1.0 eq) in ethanol in a round-bottom flask.
-
To this solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate.
Caption: Workflow for the Hantzsch synthesis of the thiazole ester intermediate.
Step 3: Hydrolysis to this compound
This final step details the saponification of the ethyl ester to the target carboxylic acid.
Materials:
-
Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Ethanol
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Deionized water
Procedure:
-
Dissolve ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M aqueous hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to obtain this compound.
Caption: Workflow for the hydrolysis of the thiazole ester to the carboxylic acid.
An In-depth Technical Guide to the Chemical Properties of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid. The information presented herein is intended for a technical audience and is based on established principles of organic chemistry and data from structurally related compounds.
Chemical Identity and Physical Properties
This compound is a heterocyclic building block with potential applications in medicinal chemistry and materials science.[1] Its core structure consists of a phenyl ring substituted with a fluorine atom at the 3-position, which is attached to the 2-position of a 1,3-thiazole-4-carboxylic acid scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 886369-06-8 | [1][2] |
| Molecular Formula | C₁₀H₆FNO₂S | [1][2] |
| Molecular Weight | 223.22 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature. | Based on similar carboxylic acids.[3] |
| Melting Point | Not available in the searched literature. | Varies for related fluorophenyl-thiazole derivatives.[4] |
| Boiling Point | Not available in the searched literature. | Expected to be high due to the carboxylic acid group. |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility of carboxylic acids. |
| pKa | Not available in the searched literature. | Expected to be in the range of 3-5 for the carboxylic acid proton. |
Synthesis
The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5][6][7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5][9] For the synthesis of this compound, a plausible approach would involve the reaction of 3-fluorothiobenzamide with an ethyl 2-chloro-3-oxobutanoate followed by hydrolysis of the resulting ester.
Experimental Protocol: Proposed Synthesis via Hantzsch Thiazole Synthesis
This protocol is a representative procedure based on the general Hantzsch synthesis and may require optimization for this specific target molecule.
Step 1: Synthesis of Ethyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorothiobenzamide (1 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide, to the solution.[10]
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, acidify the reaction mixture with a dilute solution of hydrochloric acid until a precipitate is formed.[11]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed Hantzsch synthesis workflow.
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (phenyl ring): Multiple signals in the range of 7.0-8.5 ppm. The fluorine atom at the 3-position will cause characteristic splitting patterns. - Thiazole proton (at C5): A singlet around 8.0-8.5 ppm. - Carboxylic acid proton: A broad singlet far downfield, typically between 10-13 ppm.[17] |
| ¹³C NMR | - Carboxylic acid carbonyl carbon: A signal in the range of 160-180 ppm.[17] - Thiazole ring carbons: Signals for C2, C4, and C5 in the aromatic region (approx. 115-170 ppm). - Phenyl ring carbons: Multiple signals in the aromatic region (approx. 110-165 ppm), with the carbon attached to fluorine showing a large one-bond C-F coupling constant. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[17] - C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.[18] - C=N and C=C stretches (aromatic rings): Multiple bands in the 1450-1650 cm⁻¹ region. - C-F stretch: A strong band in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 223.01. - Fragmentation: Loss of CO₂ (44 Da) from the carboxylic acid group is a likely fragmentation pathway. |
Experimental Protocol: General Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[15]
-
IR Spectroscopy: Prepare a sample as a KBr pellet or a thin film and record the spectrum using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.
Potential Biological Activity and Signaling Pathways
Thiazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20][21][22][23][24] The presence of the fluorophenyl group may enhance the metabolic stability and cell permeability of the molecule.
Several thiazole-containing molecules have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[12][20] One such important pathway is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[12]
Diagram of a Representative Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: In Vitro Kinase Assay
To investigate the potential inhibitory activity of this compound on a kinase such as PI3K, a biochemical assay can be performed.
-
Reagents: Purified recombinant PI3K enzyme, substrate (e.g., PIP2), ATP, and the test compound at various concentrations.
-
Procedure: a. Incubate the kinase, substrate, and test compound in a suitable buffer. b. Initiate the kinase reaction by adding ATP. c. After a defined incubation period, stop the reaction. d. Detect the amount of product (e.g., PIP3) formed using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a fluorescence-based assay.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀ value).
Conclusion
This compound is a molecule of interest for drug discovery and development, belonging to a class of compounds with proven biological activities. While specific experimental data for this exact compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry of thiazoles. Further research is warranted to fully elucidate its chemical properties and therapeutic potential.
References
- 1. 886369-06-8 | this compound - Moldb [moldb.com]
- 2. scbt.com [scbt.com]
- 3. 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid DiscoveryCPR 24044-07-3 [sigmaaldrich.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 16. spectrabase.com [spectrabase.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure – Oriental Journal of Chemistry [orientjchem.org]
- 20. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. media.neliti.com [media.neliti.com]
"spectroscopic data for 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid (NMR, IR, Mass Spec)"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values and established experimental protocols. These predictions are based on the analysis of structurally similar compounds and known spectroscopic principles.
Molecular Structure
Chemical Formula: C₁₀H₆FNO₂S Molecular Weight: 223.23 g/mol IUPAC Name: this compound
The structure consists of a central 1,3-thiazole ring, substituted at the 2-position with a 3-fluorophenyl group and at the 4-position with a carboxylic acid group. This combination of a heterocyclic core, a halogenated aromatic ring, and a carboxylic acid moiety makes spectroscopic analysis crucial for confirming its identity and purity.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are estimations derived from spectral data of analogous compounds and established chemical shift and absorption frequency databases.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 14.0 | broad singlet | 1H | Carboxylic acid (-COOH) |
| ~8.4 - 8.6 | singlet | 1H | Thiazole H-5 |
| ~7.8 - 8.0 | multiplet | 2H | Aromatic (Fluorophenyl) |
| ~7.5 - 7.7 | multiplet | 1H | Aromatic (Fluorophenyl) |
| ~7.3 - 7.5 | multiplet | 1H | Aromatic (Fluorophenyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) (ppm) | Assignment |
| ~162.0 | Carboxylic acid (-COOH) |
| ~168.0 | Thiazole C-2 |
| ~161.0 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~145.0 | Thiazole C-4 |
| ~132.0 | Aromatic C-H |
| ~131.0 (d) | Aromatic C-H |
| ~125.0 | Thiazole C-5 |
| ~123.0 (d) | Aromatic C-H |
| ~118.0 (d) | Aromatic C-H |
| ~110.0 (d) | Aromatic C-H |
Table 3: Predicted Infrared (IR) Spectroscopy Data (Solid State, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1700 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1610 - 1580 | Medium | C=C stretch (Aromatic) |
| ~1550 - 1480 | Medium | C=N stretch (Thiazole) |
| ~1250 - 1200 | Strong | C-O stretch (Carboxylic acid) |
| ~1100 - 1050 | Strong | C-F stretch (Aromatic) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 223 | High | [M]⁺ (Molecular Ion) |
| 205 | Moderate | [M - H₂O]⁺ |
| 178 | Moderate | [M - COOH]⁺ |
| 121 | High | [C₇H₄F]⁺ (Fluorophenyl fragment) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and will allow for the observation of the acidic proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ is set to 2.50 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C and potential for long relaxation times of quaternary carbons.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak of DMSO-d₆ is set to 39.52 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
A direct insertion probe can be used for solid samples. A small amount of the sample is placed in a capillary tube at the end of the probe.
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: Adjusted to ensure sample volatilization without thermal decomposition (e.g., 150-250 °C).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide serves as a foundational resource for researchers working with this compound and similar compounds. While the provided data is predictive, the experimental protocols are robust and widely applicable for the structural elucidation of novel organic molecules. It is strongly recommended that experimental data be acquired for this specific compound to confirm these predictions.
Technical Guide: Properties of 2-(3-Fluorophenyl)thiazole-4-carboxylic Acid (CAS Number 886369-06-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of the chemical compound 2-(3-fluorophenyl)thiazole-4-carboxylic acid, identified by CAS number 886369-06-8. This molecule has emerged as a compound of interest in medicinal chemistry, primarily investigated for its potential as an inhibitor of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2 or MK2). Inhibition of the MK2 pathway is a promising strategy for the development of novel therapeutics for inflammatory diseases and cancer. This document consolidates available physicochemical data, explores its mechanism of action, and provides context through related compounds and potential experimental protocols.
Core Compound Properties
The fundamental physicochemical properties of 2-(3-fluorophenyl)thiazole-4-carboxylic acid are summarized below. It is important to note that while some data is available for closely related analogs, specific experimental values for this exact compound are not consistently reported in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 886369-06-8 | N/A |
| Molecular Formula | C₁₀H₆FNO₂S | N/A |
| Molecular Weight | 223.22 g/mol | N/A |
| IUPAC Name | 2-(3-fluorophenyl)thiazole-4-carboxylic acid | N/A |
| Canonical SMILES | C1=CC(=CC=C1F)C2=NC=C(S2)C(=O)O | N/A |
| Melting Point | >300 °C (decomposes) | [1] |
| Boiling Point | No data available | N/A |
| Solubility | No data available | [2] |
Note: The melting point of a positional isomer, 4-(3-Fluorophenyl)thiazole-2-carboxylic acid, has been reported as 84–86 °C, which may provide some context.[3]
Pharmacological Profile
Mechanism of Action: MAPKAPK2 (MK2) Inhibition
The primary pharmacological interest in 2-(3-fluorophenyl)thiazole-4-carboxylic acid and its derivatives lies in their potential to inhibit Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2). MK2 is a serine/threonine kinase that is a key downstream substrate of the p38 MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses.
The p38/MK2 signaling cascade plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFNγ).[3] By inhibiting MK2, compounds like 2-(3-fluorophenyl)thiazole-4-carboxylic acid can potentially disrupt this inflammatory cascade, making them attractive candidates for the treatment of autoimmune and inflammatory disorders.
dot
Caption: p38/MAPKAPK2 signaling pathway and point of inhibition.
Therapeutic Potential
The inhibition of the MK2 pathway suggests potential therapeutic applications in a range of conditions characterized by chronic inflammation, including:
-
Autoimmune Diseases: Such as rheumatoid arthritis and inflammatory bowel disease.
-
Cancer: By potentially modulating the tumor microenvironment and increasing the sensitivity of cancer cells to chemotherapy.
Experimental Protocols
Synthesis of 2-(3-Fluorophenyl)thiazole-4-carboxylic Acid
The synthesis of 2-arylthiazole-4-carboxylic acids typically follows the Hantzsch thiazole synthesis. A general workflow is presented below.
dot
Caption: General synthetic workflow for 2-arylthiazole-4-carboxylic acids.
Methodology:
-
Thiosemicarbazone Formation: 3-Fluorobenzaldehyde is reacted with thiosemicarbazide in a suitable solvent (e.g., ethanol) with an acid catalyst to form the corresponding thiosemicarbazone.
-
Hantzsch Thiazole Synthesis: The resulting thiosemicarbazone is then cyclized with an α-halo ketone, such as ethyl bromopyruvate, in a solvent like ethanol under reflux to yield the ethyl ester of 2-(3-fluorophenyl)thiazole-4-carboxylic acid.[4][5]
-
Ester Hydrolysis: The ethyl ester is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.[3]
In Vitro MK2 Kinase Inhibition Assay
The potency of 2-(3-fluorophenyl)thiazole-4-carboxylic acid as an MK2 inhibitor can be determined using an in vitro kinase assay. A common method involves measuring the phosphorylation of a substrate in the presence of the inhibitor.
Materials:
-
Recombinant active MK2 enzyme
-
MK2 substrate (e.g., HSP27 peptide)
-
ATP (radiolabeled or for use with a detection kit)
-
Kinase assay buffer
-
Test compound (2-(3-fluorophenyl)thiazole-4-carboxylic acid)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the MK2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a defined period at a controlled temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.
-
Plot the results as a function of inhibitor concentration to determine the IC₅₀ value.[6]
Cellular Assay for TNF-α Release
To assess the compound's activity in a cellular context, its ability to inhibit the release of TNF-α from stimulated immune cells can be measured.
Materials:
-
A suitable cell line (e.g., human monocytic cell line U937 or murine macrophage-like RAW 264.7 cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for stimulation
-
Test compound
-
ELISA kit for TNF-α quantification
Protocol:
-
Culture the cells and seed them in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate for several hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit.
-
Calculate the IC₅₀ for the inhibition of TNF-α release.[6]
Conclusion
2-(3-Fluorophenyl)thiazole-4-carboxylic acid (CAS 886369-06-8) is a promising small molecule with potential as a selective inhibitor of MAPKAPK2. Its mechanism of action targets a key node in the inflammatory signaling pathway, suggesting therapeutic utility in a variety of inflammatory and oncologic conditions. While a complete physicochemical and pharmacological profile for this specific compound is not yet fully detailed in the public literature, the available information on related thiazole derivatives provides a strong foundation for further research and development. The experimental protocols outlined in this guide offer a starting point for the synthesis and biological evaluation of this and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US8338592B2 - Fused thiazole derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 4. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2018170203A1 - Mk2 inhibitors, synthesis thereof, and intermediates thereto - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
The Ascendant Therapeutic Potential of Fluorinated Thiazole Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the burgeoning field of fluorinated thiazole carboxylic acids, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By leveraging the unique physicochemical properties of fluorine, researchers are unlocking enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles in this versatile heterocyclic framework. This document provides a comprehensive overview of their synthesis, multifaceted biological activities, and the molecular mechanisms that underpin their therapeutic potential.
Synthesis of Fluorinated Thiazole Carboxylic Acids: An Overview
The synthesis of fluorinated thiazole carboxylic acids typically involves multi-step reaction sequences, beginning with the construction of the core thiazole ring, followed by the introduction of the carboxylic acid functionality and the fluorine substituent at desired positions. The renowned Hantzsch thiazole synthesis remains a fundamental approach, reacting α-haloketones with thioamides.[1] Variations of this method, along with novel synthetic strategies, have been developed to accommodate the specific requirements of fluorine incorporation and to generate a diverse library of derivatives.
For instance, the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives can be achieved through a systematic combinatorial chemical approach.[2] One patented method involves the amino protection of 2-aminothiazole-5-ethyl formate, followed by decarboxylation protection, amidation, and subsequent removal of the protecting group to yield the final product. Another approach for synthesizing 2-arylidenehydrazinyl-4-arylthiazoles involves a one-pot, two-step condensation of aromatic aldehydes, thiosemicarbazide, and phenacyl bromide.[3]
Anticancer Activity: A Primary Therapeutic Avenue
Fluorinated thiazole carboxylic acids have emerged as a particularly promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of cancer cell lines. The introduction of fluorine can significantly enhance the anticancer potency of the parent compounds.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of various fluorinated thiazole carboxylic acid derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
Table 1: Anticancer Activity of 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives [3]
| Compound ID | Cell Line | IC50 (µM) |
| 8a | A-549 | >50 |
| Bel7402 | >50 | |
| HCT-8 | >50 | |
| 8b | A-549 | 25.3 |
| Bel7402 | 31.6 | |
| HCT-8 | 28.7 | |
| 8c | A-549 | 15.8 |
| Bel7402 | 19.5 | |
| HCT-8 | 17.4 |
Table 2: Anticancer Activity of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives [2]
| Compound ID | Cell Line | IC50 (µM) |
| 6d | K562 | <1 |
| MDA-MB-231 | Inactive | |
| MCF-7 | 20.2 | |
| HT-29 | 21.6 | |
| Dasatinib (Standard) | K562, MDA-MB-231, MCF-7, HT-29 | <1 |
Signaling Pathways in Anticancer Activity
The anticancer effects of fluorinated thiazole derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR and MAPK/ERK Pathways: Fluorinated thiazolidinols, a related class of compounds, have been shown to induce cell death in lung cancer cells by inhibiting the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[4] These pathways are crucial for cell growth and survival, and their inhibition can lead to apoptosis.
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival. Certain thiazolidinone derivatives have been found to inhibit NF-κB activation, suggesting a potential mechanism for the anticancer and anti-inflammatory effects of related thiazole compounds.[5][6]
XIAP-Mediated Apoptosis Regulation: The X-linked inhibitor of apoptosis protein (XIAP) is a key negative regulator of apoptosis. By inhibiting caspases, XIAP prevents programmed cell death. The development of small molecules that can inhibit XIAP is a promising strategy in cancer therapy. While direct inhibition of XIAP by fluorinated thiazole carboxylic acids is yet to be extensively documented, the induction of apoptosis by many anticancer agents involves the downstream regulation of IAP family proteins.
Below is a diagram illustrating the XIAP-mediated signaling pathway, a potential target for therapeutic intervention.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document covers their synthesis, diverse biological activities, and detailed experimental protocols for their evaluation, serving as a comprehensive resource for researchers in drug discovery and development.
Introduction
Thiazole-based compounds are a cornerstone in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure known to interact with a wide range of biological targets.[2] The incorporation of a fluorophenyl group, specifically at the 2-position, can significantly enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity, due to the unique electronic properties of fluorine.
This guide focuses on derivatives of the this compound scaffold. These compounds have emerged as promising candidates for the development of novel therapeutics, demonstrating a spectrum of biological activities including anticancer, anti-inflammatory, and antidiabetic effects.[3][4] We will explore the synthetic methodologies, structure-activity relationships, and key biological data associated with these derivatives.
Synthesis of this compound Derivatives
The primary synthetic route to the this compound core and its derivatives is the Hantzsch thiazole synthesis.[3][5] This versatile and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[3]
A general synthetic workflow for preparing these derivatives is outlined below.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities. The data presented below summarizes their potential as anticancer, anti-inflammatory, and antidiabetic agents.
Anticancer Activity
These compounds have shown notable activity as kinase inhibitors and cytotoxic agents against various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 51ab | c-Met | - | [6] |
| 51am | - | - | [6] |
| 4c | VEGFR-2 | 150 | [7] |
Table 2: Cytotoxic Activity of Thiazole Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 51am | A549 | Lung Carcinoma | 0.83 |[6] | | 51am | HT-29 | Colorectal Adenocarcinoma | 0.68 |[6] | | 51am | MDA-MB-231 | Breast Adenocarcinoma | 3.94 |[6] | | 4c | MCF-7 | Breast Adenocarcinoma | 2.57 ± 0.16 |[7] | | 4c | HepG2 | Hepatocellular Carcinoma | 7.26 ± 0.44 |[7] | | 4b | MCF-7 | Breast Adenocarcinoma | 31.5 ± 1.91 |[7] | | 4b | HepG2 | Hepatocellular Carcinoma | 51.7 ± 3.13 |[7] | | 5 | MCF-7 | Breast Adenocarcinoma | 28.0 ± 1.69 |[7] | | 5 | HepG2 | Hepatocellular Carcinoma | 26.8 ± 1.62 |[7] |
Anti-inflammatory Activity
Certain fluorophenyl thiazole derivatives have demonstrated potent anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade.
Table 3: Anti-inflammatory Activity of 3-Fluorophenyl Pyrimidinylimidazo[2,1-b]thiazole Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| 21d | Nitric Oxide Release Inhibition | 1.21 | [4] |
| 24g | p38α Inhibition | 0.68 | [4] |
| 24i | PGE2 Production Inhibition | 0.87 | [4] |
| 24g | PGE2 Production Inhibition | 0.89 | [4] |
Antidiabetic Activity
The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Fluorophenyl-based thiazoles have been evaluated for this activity.
Table 4: α-Amylase Inhibitory Activity of Fluorophenyl-based Thiazoles
| Compound ID | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |
| 3h | 5.14 ± 0.03 | 5.55 ± 0.06 | [3] |
| 3f | 5.88 ± 0.16 | 5.55 ± 0.06 | [3] |
| 3b | 6.87 ± 0.01 | 5.55 ± 0.06 | [3] |
Key Signaling Pathways
The anticancer activity of these derivatives is often attributed to their interaction with critical signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the c-Met and VEGFR-2 pathways.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols.
General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of the thiazole core structure.
-
Reaction Setup: In a round-bottom flask, combine the appropriate α-haloketone (e.g., ethyl bromopyruvate) (1.0 eq) and the corresponding thioamide (e.g., 3-fluorobenzothioamide) (1.0-1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol.
-
Reaction Conditions: Stir the mixture at room temperature or heat under reflux for 2-6 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]
In Vitro c-Met Kinase Assay
This protocol outlines a method for assessing the inhibitory activity of compounds against the c-Met kinase.[8][9]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare stock solutions of ATP and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Dilute the recombinant human c-Met enzyme to the desired concentration in 1X Kinase Buffer.
-
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or control to the appropriate wells.
-
Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 10 µL of a 2X ATP/substrate mixture.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Stop the reaction and detect the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™).
-
Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro VEGFR-2 Kinase Assay
This protocol describes a method to evaluate the inhibitory effect of compounds on VEGFR-2 kinase activity.[1][10][11]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare stock solutions of ATP and a VEGFR-2 specific peptide substrate.
-
Dilute the recombinant human VEGFR-2 kinase domain in 1X Kinase Buffer.
-
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent like DMSO.
-
Assay Procedure (96-well plate format):
-
To each well, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Stop the reaction.
-
Quantify kinase activity by measuring the amount of ADP produced using a detection reagent such as Kinase-Glo™ MAX. Add the detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Analysis:
-
Measure the luminescence signal with a microplate reader.
-
Calculate the percent inhibition for each concentration.
-
Determine the IC50 value from the dose-response curve.
-
In Vitro α-Amylase Inhibition Assay
This protocol is used to assess the potential of the compounds as antidiabetic agents by measuring the inhibition of α-amylase.[12][13]
-
Reagent Preparation:
-
Prepare a 0.5M Tris–HCl buffer (pH 6.9) containing 0.01 M CaCl₂.
-
Prepare a substrate solution by suspending starch azure (2 mg) in 0.2 mL of the Tris-HCl buffer.
-
Prepare a solution of porcine pancreatic α-amylase (2 units/mL) in the Tris-HCl buffer.
-
-
Compound Preparation: Dissolve the test compounds in DMSO to obtain a range of concentrations (e.g., 10-100 µg/mL).
-
Assay Procedure:
-
Boil the substrate solution for 5 minutes and then pre-incubate at 37°C for 5 minutes.
-
Add 0.2 mL of the test compound solution to the substrate solution.
-
Add 0.1 mL of the α-amylase solution to initiate the reaction.
-
Incubate the mixture at 37°C for 10 minutes.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 0.5 mL of 50% acetic acid.
-
Centrifuge the mixture at 3000 rpm for 5 minutes at 4°C.
-
Measure the absorbance of the supernatant at 595 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(Ac+) - (Ac-) - (As - Ab)] / [(Ac+) - (Ac-)] x 100, where Ac+, Ac-, As, and Ab are the absorbances of the 100% enzyme activity control, 0% enzyme activity control, test sample, and blank, respectively.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in modern drug discovery. Their synthetic accessibility via the Hantzsch synthesis, coupled with their demonstrated efficacy against a range of biological targets implicated in cancer, inflammation, and diabetes, underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of this important class of compounds. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate their therapeutic utility.
References
- 1. benchchem.com [benchchem.com]
- 2. media.neliti.com [media.neliti.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
The Multifaceted Mechanisms of Action of 2-Phenylthiazole Derivatives: A Technical Guide
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Derivatives of this heterocyclic motif have demonstrated significant potential in treating a wide array of diseases, including cancer, fungal and bacterial infections, and inflammatory conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of 2-phenylthiazole derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.
Anticancer Mechanisms of Action
2-Phenylthiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily centered on the disruption of cell cycle progression, induction of apoptosis, and inhibition of key signaling pathways essential for tumor growth and survival.
Inhibition of Tubulin Polymerization
A significant number of 2-phenylthiazole derivatives function as microtubule-targeting agents, inhibiting the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[3] These compounds often bind to the colchicine-binding site on β-tubulin.[1][4]
Caption: Mechanism of tubulin polymerization inhibition.
Kinase Inhibition
2-Phenylthiazole derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Cyclin-Dependent Kinases (CDKs): Several derivatives have been shown to inhibit CDKs, including CDK2, CDK4/6, and CDK9.[5][6][7][8][9] By inhibiting these kinases, the compounds block cell cycle progression, often at the G1/S or G2/M checkpoints, and can induce apoptosis.[8][10] For instance, some derivatives show high selectivity for CDK9, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[5]
-
BRAF Kinase: In cancers driven by mutations in the BRAF gene, such as melanoma, 2-phenylthiazole derivatives have been designed as inhibitors of the constitutively active BRAF V600E mutant.[11][12][13][14] This inhibition blocks the downstream MAPK/ERK signaling pathway, thereby suppressing cell proliferation.[11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, a key receptor tyrosine kinase in angiogenesis, these compounds can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][13][15]
-
Insulin-like Growth Factor 1 Receptor (IGF1R): Certain ureido-substituted 4-phenylthiazole analogs have been identified as potent inhibitors of IGF1R, a receptor tyrosine kinase involved in cell growth and survival.[16]
Caption: Signaling pathways targeted by kinase inhibitory 2-phenylthiazole derivatives.
Induction of Apoptosis
A common downstream effect of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. 2-Amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells by causing cleavage of PARP1 and caspase-3, increasing the levels of the pro-apoptotic protein Bim, and decreasing the anti-apoptotic protein Bcl-2.[17] This indicates the involvement of the intrinsic mitochondrial pathway of apoptosis. Some derivatives may also induce apoptosis through the extrinsic pathway.[18]
Quantitative Data: Anticancer Activity
| Compound Class | Target/Mechanism | Cell Line | IC50 | Reference |
| 2,4-disubstituted thiazoles | Tubulin Polymerization Inhibition | - | 2.00 - 2.95 µM | [1] |
| Indole-based phenylthiazolyl-dihydropyrazolones | Tubulin Polymerization Inhibition | MCF-7 | 3.92 µM | [2] |
| Thiazole-based chalcones | Tubulin Polymerization Inhibition | - | 7.78 µM | [4] |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 Inhibition | - | 7 nM | [5] |
| 2-Acetamido-thiazolylthio acetic ester derivatives | CDK2 Inhibition | - | 1 - 10 nM | [7] |
| 2-amino-benzothiazole derivative | BRAFV600E/CRAF Inhibition | - | 95 nM (BRAFV600E), 15 nM (CRAF) | [13] |
| Ureido-substituted 4-phenylthiazole | Cytotoxicity (IGF1R target) | HepG2 | 0.62 µM | [16] |
Antifungal Mechanism of Action
The primary antifungal mechanism of 2-phenylthiazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Inhibition of Lanosterol 14α-demethylase (CYP51)
Many 2-phenylthiazole derivatives act as potent inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[19][20][21] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[19] This mechanism is analogous to that of the widely used azole class of antifungal drugs.[19]
Caption: Mechanism of CYP51 inhibition by 2-phenylthiazole derivatives.
Inhibition of Chitin Synthase
Some novel 2-phenylthiazole derivatives have been found to affect fungal growth by targeting chitin synthase-related metabolic reactions.[22] Chitin is another essential component of the fungal cell wall, and its inhibition weakens the cell wall, making the fungus susceptible to osmotic stress.
Quantitative Data: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| SZ-C14 | C. albicans and other pathogenic fungi | 1 - 16 | [19] |
| Compound 10c | Sclerotinia sclerotiorum | 4.90 (EC50) | [22] |
| Compound 10c | Botrytis cinerea | 7.57 (EC50) | [22] |
| Compound 10c | Rhizoctonia cerealis | 7.84 (EC50) | [22] |
Antimicrobial Mechanism of Action
2-Phenylthiazole derivatives have also demonstrated promising activity against bacteria, particularly multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
The mechanism of action appears to be bactericidal and involves the disruption of mature biofilms.[23] Docking studies suggest that these compounds may interact with key bacterial targets such as penicillin-binding protein 2a (PBP2a) and dihydropteroate synthase (DHPS), indicating a potential dual-target approach.[24] The lipophilicity of the compounds has been shown to correlate with their antimicrobial efficacy.[24]
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of 2-phenylthiazole derivatives are linked to the modulation of key inflammatory signaling pathways.
Inhibition of MyD88 Dimerization
Certain 2-amino-4-phenylthiazole analogues act as inhibitors of Myeloid differentiation primary response 88 (MyD88) homodimerization.[25] MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a central role in the innate immune response and inflammation. By preventing MyD88 dimerization, these compounds can block downstream inflammatory signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.[25]
Other Anti-inflammatory Effects
Other studies have shown that 2-phenylthiazole derivatives can reduce the release of pro-inflammatory mediators, decrease vascular permeability, and inhibit neutrophil migration.[26] Some compounds have also been shown to inhibit the synthesis of nitric oxide (NO), a key inflammatory mediator.[27]
Detailed Methodologies
The following are descriptions of key experimental protocols frequently cited in the evaluation of 2-phenylthiazole derivatives.
Cytotoxicity and Antiproliferative Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. In the context of cancer research, it is widely used to measure the cytotoxic or antiproliferative effects of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-phenylthiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP), and a fluorescence reporter (e.g., DAPI) is prepared.
-
Compound Addition: The 2-phenylthiazole derivative or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a promoter) is added to the reaction mixture.
-
Fluorescence Monitoring: The mixture is incubated at 37°C, and the fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or promoting effect.
Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Components: The assay typically includes the purified kinase, its specific substrate, ATP, and a suitable buffer.
-
Compound Incubation: The kinase is pre-incubated with various concentrations of the 2-phenylthiazole derivative.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection of Activity: The kinase activity is measured by detecting the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the 2-phenylthiazole derivative for a specified time.
-
Cell Harvesting and Staining: The cells are harvested and washed, then resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells (phosphatidylserine has translocated to the outer cell membrane, but the membrane is still intact).
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells (the cell membrane has lost its integrity).
-
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Caption: A generalized workflow for the evaluation of 2-phenylthiazole derivatives.
Conclusion
2-Phenylthiazole derivatives represent a versatile and highly promising class of therapeutic agents with a wide spectrum of biological activities. Their mechanisms of action are diverse, ranging from the inhibition of fundamental cellular processes like microtubule dynamics and cell cycle progression to the specific targeting of enzymes crucial for the survival of cancer cells and pathogenic microbes. The continued exploration of this chemical scaffold, aided by the methodologies described herein, holds significant promise for the development of novel and effective treatments for a variety of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Indole-Based Phenylthiazolyl-2,4-dihydropyrazolones as Tubulin polymerization inhibitors: Multicomponent Synthesis, Cytotoxicity Evaluation, and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. helios.eie.gr [helios.eie.gr]
- 12. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study [mdpi.com]
- 14. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 17. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 18. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. wjpmr.com [wjpmr.com]
- 27. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development. It outlines a systematic approach to computationally evaluate the pharmacodynamic and pharmacokinetic properties of this molecule. The guide details established virtual screening and molecular modeling techniques, including target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these key in silico experiments are provided to ensure methodological rigor. Furthermore, this guide presents illustrative data in structured tables and visualizes complex workflows and signaling pathways using Graphviz DOT language, adhering to best practices for data presentation and visualization in computational drug discovery.
Introduction to In Silico Drug Discovery
The journey of a drug from concept to clinic is a long, arduous, and expensive process, with high attrition rates. In silico drug discovery, which utilizes computational methods to analyze and model biological and chemical systems, has emerged as an indispensable tool to streamline this pipeline. By simulating molecular interactions and predicting compound properties in a virtual environment, researchers can prioritize promising candidates, reduce the number of costly and time-consuming wet-lab experiments, and accelerate the overall drug development timeline.
The core principle of in silico drug discovery lies in the hypothesis that the biological activity of a molecule is intrinsically linked to its structure and physicochemical properties. This guide will focus on a systematic in silico approach to elucidate the potential bioactivities of this compound, a compound belonging to the thiazole class of heterocycles. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]
Methodologies and Experimental Protocols
This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.
Target Identification and Validation
Objective: To identify and validate potential biological targets for this compound.
Protocol:
-
Ligand Preparation: The 3D structure of this compound is generated and optimized using molecular modeling software (e.g., Avogadro, ChemDraw). Energy minimization is performed to obtain a stable conformation.
-
Target Prediction: The optimized structure is submitted to various target prediction web servers (e.g., SwissTargetPrediction, PharmMapper). These servers identify potential targets by comparing the query molecule's topology and physicochemical properties to a database of known ligands.
-
Target Validation: The predicted targets are cross-referenced with biomedical literature databases (e.g., PubMed, ChEMBL) to assess their relevance to disease pathways. Targets with strong literature evidence and a high prediction score are prioritized for further investigation.
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with its putative biological targets.
Protocol:
-
Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning appropriate bond orders, adding hydrogens, and generating a low-energy conformation.
-
Binding Site Definition: The active site of the receptor is defined, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a defined scoring function.
-
Pose Analysis: The resulting docking poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the receptor.
ADMET Prediction
Objective: To computationally assess the pharmacokinetic and toxicological properties of this compound.
Protocol:
-
Descriptor Calculation: A range of physicochemical descriptors (e.g., molecular weight, logP, polar surface area) are calculated for the molecule.
-
ADMET Modeling: The compound's structure is submitted to various ADMET prediction web servers or software (e.g., SwissADME, pkCSM). These tools use quantitative structure-property relationship (QSPR) models to predict properties such as:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES mutagenicity, cardiotoxicity (hERG inhibition).
-
Predicted Physicochemical and Biological Properties (Illustrative Data)
While specific experimental data for this compound is not yet available, we can predict its physicochemical properties and potential bioactivities based on its structural similarity to other known active thiazole derivatives. The following tables present illustrative data that would be typically generated in the initial stages of an in silico evaluation.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₆FNO₂S |
| Molecular Weight | 239.23 g/mol |
| logP | 2.85 |
| Polar Surface Area | 78.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Table 2: Predicted ADMET Properties
| Parameter | Prediction |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Distribution | |
| Blood-Brain Barrier Penetration | Low |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Excretion | |
| Renal Clearance | Moderate |
| Toxicity | |
| AMES Mutagenicity | No |
| hERG Inhibition | Low Risk |
Table 3: Predicted Molecular Docking Scores against Potential Targets
| Target | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -9.2 | 150 nM |
| Cyclooxygenase-1 (COX-1) | 1EQG | -7.5 | 2.5 µM |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.1 | 800 nM |
| p38 MAP Kinase | 3S3I | -8.8 | 350 nM |
Visualizations of Workflows and Pathways
The following diagrams illustrate the in silico workflow and a potential signaling pathway that could be modulated by this compound.
References
Target Identification for Novel Thiazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The diverse therapeutic potential of novel thiazole compounds necessitates robust and efficient methods for identifying their molecular targets, a critical step in understanding their mechanism of action, optimizing lead compounds, and predicting potential off-target effects.
This technical guide provides an in-depth overview of current methodologies for the target deconvolution of novel thiazole compounds. It details key experimental protocols, presents quantitative data for known thiazole-target interactions, and visualizes relevant signaling pathways and experimental workflows.
Methodologies for Target Identification
The identification of protein targets for small molecules can be broadly categorized into two main approaches: affinity-based methods and label-free methods. Additionally, computational approaches play a crucial role in predicting potential targets and guiding experimental work.
Affinity-Based Approaches
These methods rely on the specific interaction between the thiazole compound (bait) and its protein target (prey). The compound is typically modified with a tag for enrichment and subsequent identification of interacting proteins.
1.1.1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
In this technique, the novel thiazole compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed through this matrix, allowing the target protein(s) to bind to the immobilized compound. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
1.1.2. Kinobeads
For thiazole compounds designed as kinase inhibitors, kinobeads offer a specialized affinity-based approach. Kinobeads are composed of a mixture of promiscuous kinase inhibitors immobilized on a solid support, which can capture a large portion of the cellular kinome. In a competitive binding experiment, a cell lysate is pre-incubated with the free thiazole compound before being applied to the kinobeads. The thiazole compound will compete with the kinobeads for binding to its target kinases. The reduction in the amount of a particular kinase captured by the beads in the presence of the compound indicates that the kinase is a target.
Label-Free Approaches
These methods identify protein targets without the need for chemical modification of the thiazole compound, thus avoiding potential alterations in its binding properties.
1.2.1. Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. In a typical CETSA experiment, cells or cell lysates are treated with the thiazole compound and then subjected to a temperature gradient. The aggregation and precipitation of denatured proteins are then separated from the soluble fraction. A shift in the melting temperature (Tm) of a protein in the presence of the compound indicates a direct binding interaction.
1.2.2. Drug Affinity Responsive Target Stability (DARTS)
The DARTS method leverages the principle that ligand binding can protect a protein from proteolysis. In this assay, cell lysates are treated with the thiazole compound and then subjected to limited proteolysis by a protease. Proteins that bind to the compound are more resistant to digestion. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry to identify the protected proteins.
Computational Approaches
In silico methods are valuable for predicting potential targets and prioritizing experimental efforts.
1.3.1. Molecular Docking
This method involves computationally modeling the interaction between the three-dimensional structure of the thiazole compound and a library of known protein structures. The docking algorithm predicts the preferred binding orientation and calculates a scoring function to estimate the binding affinity. This can help identify potential protein targets that are then validated experimentally.
Data Presentation: Quantitative Analysis of Thiazole-Target Interactions
The following tables summarize publicly available quantitative data for the interaction of various thiazole derivatives with their identified protein targets.
Table 1: Inhibitory Activity of Thiazole Derivatives against Protein Kinases (IC50)
| Thiazole Derivative | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
| Compound 19 | PI3K | - | MCF-7, U87 MG, A549, HCT116 | [4] |
| Compound 19 | mTORC1 | - | MCF-7, U87 MG, A549, HCT116 | [4] |
| Compound 22 | PI3Kβ | 0.02 | Prostate cancer cells | [4] |
| Compound 24 | PI3K | 0.00233 | HT29 colon cancer cells | [4] |
| Compound 3b | PI3Kα | 0.086 | - | [5] |
| Compound 3b | mTOR | 0.221 | - | [5] |
| Thiazolyl-pyrazoline 10b | EGFR | 0.0407 | - | [6] |
| Thiazolyl-pyrazoline 10d | EGFR | 0.0325 | - | [6] |
| Thiazolyl-pyrazoline 10b | VEGFR-2 | 0.0784 | - | [6] |
| Thiazolyl-pyrazoline 10d | VEGFR-2 | 0.043 | - | [6] |
| Thiazolyl pyrazoline 7b | EGFR | 0.083 | A549, T-47D | [7] |
| Thiazolyl pyrazoline 7g | EGFR | 0.262 | A549, T-47D | [7] |
| Thiazolyl pyrazoline 7l | EGFR | 0.171 | A549, T-47D | [7] |
| Thiazolyl pyrazoline 7m | EGFR | 0.305 | A549, T-47D | [7] |
| Compound 1 | EGFR-TK | 70.58% inhibition | - | [8] |
| Compound 1g | CK2 | 1.9 | - | [9] |
| Compound 1g | GSK3β | 0.67 | - | [9] |
| Compound 29 | Aurora A | 0.079 | - | [10] |
| Compound 30 | Aurora A | 0.140 | - | [10] |
Table 2: Binding Affinity of Thiazole Derivatives (Ki and Binding Energy)
| Thiazole Derivative | Target Kinase | Ki (nM) | Binding Energy (kcal/mol) | Reference |
| Compound 31 | Aurora A | 8.0 | - | [10] |
| Compound 31 | Aurora B | 9.2 | - | [10] |
| Thiazolo-[2,3-b]quinazolinone 17 | EGFR-TKD | - | -8.26 | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol
-
Immobilization of the Thiazole Compound:
-
Synthesize a derivative of the thiazole compound containing a reactive functional group (e.g., amine, carboxyl) for coupling to the solid support.
-
Activate the solid support (e.g., NHS-activated agarose beads).
-
Incubate the activated beads with the thiazole derivative to form a covalent bond.
-
Wash the beads extensively to remove any unreacted compound.
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the cell lysate with the thiazole-coupled beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with beads that have been blocked but not coupled to the compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a competitive elution buffer (containing a high concentration of the free thiazole compound), a pH change, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest (those present in the experimental sample but not the control).
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Cellular Thermal Shift Assay (CETSA®) Protocol
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the thiazole compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow compound entry and target engagement.
-
-
Thermal Challenge:
-
Heat the plate containing the cells in a thermal cycler or a water bath across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using methods such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
A shift in the Tm (ΔTm) in the presence of the thiazole compound indicates target stabilization and binding.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation:
-
Prepare a native protein lysate from cells or tissues of interest as described for AC-MS.
-
-
Compound Incubation:
-
Incubate aliquots of the lysate with the thiazole compound at various concentrations or with a vehicle control.
-
-
Limited Proteolysis:
-
Add a protease (e.g., thermolysin, pronase) to each lysate aliquot and incubate for a specific time at room temperature. The protease concentration and incubation time should be optimized to achieve partial digestion of the total proteome.
-
-
Reaction Quenching:
-
Stop the proteolysis reaction by adding a protease inhibitor or by heat inactivation.
-
-
Analysis:
-
Analyze the protein samples by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Protein bands that are more intense in the compound-treated lanes compared to the control lane represent proteins that were protected from proteolysis and are potential targets.
-
Excise the protected bands and identify the proteins by mass spectrometry.
-
Molecular Docking Protocol
-
Preparation of the Protein Structure:
-
Obtain the 3D structure of the potential target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Preparation of the Ligand Structure:
-
Generate a 3D structure of the thiazole compound.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site on the protein (e.g., based on the location of a known ligand or a predicted active site).
-
Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the thiazole compound within the defined binding site.
-
The program will generate multiple possible binding poses and rank them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to visualize the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thiazole compound and the protein.
-
The docking score provides an estimate of the binding affinity, which can be used to rank potential targets.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in target identification for thiazole compounds.
Caption: Workflow from phenotypic screening to target identification and validation.
Caption: Step-by-step workflow for AC-MS-based target identification.
Caption: Inhibition of the EGFR signaling pathway by thiazole compounds.
Caption: Dual inhibition of the PI3K/mTOR pathway by thiazole compounds.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Feedback regulation of EGFR signalling: decision making by early and delayed loops: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Arylthiazole-4-carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-arylthiazole-4-carboxylic acids and their derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to serve as a valuable resource for researchers in the field.
Introduction
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms that form a core scaffold in numerous biologically active molecules. The 2-arylthiazole-4-carboxylic acid moiety, in particular, has been identified as a privileged structure in drug discovery. Derivatives of this scaffold have demonstrated potent and selective activities against various biological targets, making them promising candidates for the development of new therapeutic agents. This guide will delve into the key aspects of their chemistry and pharmacology, with a focus on their potential as anticancer and antibacterial agents.
Synthesis of 2-Arylthiazole-4-carboxylic Acids
The most common and versatile method for the synthesis of the 2-arylthiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-arylthiazole-4-carboxylic acids, a common starting material is bromopyruvic acid, which reacts with an appropriate thioamide.
General Synthetic Workflow
The synthesis of 2-arylthiazole-4-carboxylic acid derivatives can be conceptualized as a multi-step process that often begins with the formation of the core heterocyclic ring, followed by functional group manipulations to generate a library of analogs. A typical workflow is illustrated below.
Experimental Protocols
Hantzsch Synthesis of 2-(4-methoxyphenyl)thiazole-4-carboxylic acid
This protocol is a representative example of the Hantzsch thiazole synthesis for preparing a 2-arylthiazole-4-carboxylic acid derivative.
Materials:
-
4-Methoxythiobenzamide
-
Bromopyruvic acid
-
Ethanol
-
Sodium bicarbonate
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-methoxythiobenzamide (1.0 eq) in 30 mL of ethanol.
-
Add bromopyruvic acid (1.1 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(4-methoxyphenyl)thiazole-4-carboxylic acid.
Biological Activities
Anticancer Activity
A significant body of research has focused on the anticancer potential of 2-arylthiazole-4-carboxylic acid derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines.
One of the key mechanisms of action for the anticancer activity of certain 2-arylthiazole-4-carboxylic acid derivatives is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, play a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis.
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-arylthiazole-4-carboxylic acid derivatives against various human cancer cell lines.
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methoxyphenyl | HeLa | 5.2 | Fictional |
| 1b | 4-Chlorophenyl | MCF-7 | 8.9 | Fictional |
| 1c | 2,4-Dichlorophenyl | A549 | 3.1 | Fictional |
| 1d | 3,4,5-Trimethoxyphenyl | PC-3 | 1.5 | Fictional |
| 1e | Naphthyl | HCT-116 | 6.7 | Fictional |
Note: The data in this table is representative and compiled for illustrative purposes based on typical values found in the literature. For specific values, please refer to the cited publications.
Antibacterial Activity
Derivatives of 2-arylthiazole-4-carboxylic acid have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often related to the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-arylthiazole-4-carboxylic acid derivatives against various bacterial strains.
| Compound ID | 2-Aryl Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 2a | 4-Nitrophenyl | Staphylococcus aureus | 16 | Fictional |
| 2b | 4-Fluorophenyl | Escherichia coli | 32 | Fictional |
| 2c | 2-Hydroxyphenyl | Pseudomonas aeruginosa | 64 | Fictional |
| 2d | Thienyl | Bacillus subtilis | 8 | Fictional |
| 2e | Pyridyl | Klebsiella pneumoniae | 32 | Fictional |
Note: The data in this table is representative and compiled for illustrative purposes based on typical values found in the literature. For specific values, please refer to the cited publications.
Structure-Activity Relationship (SAR)
The biological activity of 2-arylthiazole-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the aryl ring and modifications to the carboxylic acid group.
-
Aryl Substituents: Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) on the 2-aryl ring can significantly influence the potency and selectivity of the compounds. The position of the substituent is also critical.
-
Carboxylic Acid Modifications: Conversion of the carboxylic acid to amides or esters can modulate the pharmacokinetic properties of the compounds, such as cell permeability and metabolic stability, which in turn affects their biological activity. Long alkyl chains on the amide nitrogen have been shown to enhance anticancer activity in some cases.
-
Thiazole Ring Substituents: Substitution at the 5-position of the thiazole ring can also impact activity, although this has been less extensively explored.
Conclusion
2-Arylthiazole-4-carboxylic acids represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility via the Hantzsch thiazole synthesis allows for the generation of diverse chemical libraries for biological screening. The potent anticancer and antibacterial activities exhibited by many derivatives, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, underscore their potential for further investigation and development in the field of medicinal chemistry. This guide provides a foundational understanding for researchers looking to explore the therapeutic potential of this important class of heterocyclic compounds.
Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid via the Hantzsch thiazole synthesis. This method is a fundamental and widely used reaction in heterocyclic chemistry for the preparation of thiazole derivatives, which are significant scaffolds in many pharmaceutical compounds.[1][2][3][4]
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[2] This reaction is known for its reliability and high yields, making it a staple in synthetic organic chemistry.[1][3] Thiazole-containing molecules exhibit a broad range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[5][6] The target molecule, this compound, is a valuable building block for the development of novel therapeutic agents.
Reaction Scheme
The synthesis of this compound proceeds through the reaction of 3-fluorobenzamide with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.
Caption: Reaction scheme for the synthesis of this compound.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide (3-fluorobenzamide) acts as a nucleophile and attacks the α-carbon of the haloketone (ethyl 2-chloroacetoacetate) in an SN2 reaction.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide then attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.
-
Dehydration: The resulting hydroxythiazoline intermediate undergoes dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 3-Fluorobenzamide | C₇H₆FNO | 139.13 | 129-132 | Irritating to eyes, respiratory system, and skin.[7] Handle with care. |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | N/A | Corrosive and lachrymatory. Use in a well-ventilated fume hood. |
| Ethanol (absolute) | C₂H₅OH | 46.07 | -114 | Flammable liquid. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 318 | Corrosive. Causes severe skin burns and eye damage. |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | -27.32 | Corrosive. Causes severe skin burns and eye damage. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | Flammable liquid and vapor. |
| Hexane | C₆H₁₄ | 86.18 | -95 | Flammable liquid and vapor. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | Drying agent. |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Synthesis of Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate (Intermediate)
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluorobenzamide (1.39 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Hydrolysis to this compound (Final Product)
-
Dissolve the purified ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate in 40 mL of ethanol in a 100 mL round-bottom flask.
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Add 30 mL of water to the residue and wash with 20 mL of diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | C₁₂H₁₀FNO₂S | 267.28 | Yellowish solid or oil | 75-85 |
| This compound | C₁₀H₆FNO₂S | 239.23 | White to off-white solid | 80-90 (from ester) |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the final product.
Workflow Diagram
Caption: Laboratory workflow for the Hantzsch synthesis of this compound.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. chembk.com [chembk.com]
Application Notes and Protocols: In Vitro Evaluation of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of protocols for the initial in vitro characterization of the biological activity of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid. Thiazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, antioxidant, antimicrobial, and enzyme inhibitory properties.[1][2][3] This document outlines detailed methodologies for assessing the cytotoxic, antioxidant, and cyclooxygenase (COX) enzyme inhibitory potential of the target compound. The provided protocols are foundational for the preliminary screening and profiling of novel thiazole-based compounds in a drug discovery setting.
Biological Context and Potential Signaling Pathways
Thiazole-containing compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling molecules critical for cancer cell proliferation and survival.[4] One such mechanism is the disruption of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4] Additionally, thiazole derivatives have been shown to inhibit protein kinases such as c-Met and receptor tyrosine kinases like EGFR and HER2, which are often dysregulated in cancer.[5][6] The protocols outlined below will first establish the cytotoxic potential of this compound, and subsequent assays can be employed to elucidate the specific mechanism of action. A plausible signaling pathway to investigate, should the compound exhibit significant anticancer activity, is the MAPK/ERK pathway, which is downstream of many receptor tyrosine kinases.
Caption: Putative inhibition of a receptor tyrosine kinase by the test compound, disrupting the downstream MAPK/ERK signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro testing of this compound.
Caption: General experimental workflow for the in vitro characterization of the test compound.
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control for antioxidant assay)
-
COX-1/COX-2 inhibitor screening assay kit (commercially available)
-
Celecoxib (positive control for COX-2 inhibition)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compound and a positive control (ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Protocol 3: COX-1 and COX-2 Inhibition Assay
-
A commercially available COX inhibitor screening kit is recommended for this assay. The protocol will generally follow the manufacturer's instructions. A typical procedure involves:
-
Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution as per the kit's instructions.
-
Enzyme and Inhibitor Incubation: Add the COX-1 or COX-2 enzyme to wells of a 96-well plate. Add various concentrations of the test compound, a vehicle control, and a positive control (e.g., celecoxib for COX-2). Incubate for a specified time.
-
Substrate Addition: Initiate the reaction by adding the arachidonic acid substrate.
-
Detection: The production of prostaglandin PGG₂ is measured, often through a colorimetric or fluorometric method, using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
-
Data Presentation
The quantitative data obtained from the above protocols should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) ± SD |
| MCF-7 (Breast Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined |
| Positive Control (Doxorubicin) | Reference Value |
Table 2: Antioxidant and Enzyme Inhibitory Activity
| Assay | Target | IC₅₀ (µM) ± SD |
| Antioxidant | DPPH Radical | Data to be determined |
| Positive Control (Ascorbic Acid) | DPPH Radical | Reference Value |
| Enzyme Inhibition | COX-1 | Data to be determined |
| Enzyme Inhibition | COX-2 | Data to be determined |
| Positive Control (Celecoxib) | COX-2 | Reference Value |
Note: The tables are templates. The actual data will be generated upon performing the experiments. Standard deviation (SD) should be calculated from at least three independent experiments.
Conclusion
The protocols provided herein offer a systematic approach to the initial in vitro evaluation of this compound. By assessing its cytotoxic, antioxidant, and COX inhibitory activities, researchers can gain valuable insights into its therapeutic potential and guide further preclinical development. The modular nature of these assays allows for adaptation and expansion to include other relevant biological targets based on emerging data.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitor Screening: Featuring 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for cancer and inflammatory diseases. The thiazole ring is a key heterocyclic moiety found in numerous biologically active compounds, including several approved kinase inhibitors. This document provides a detailed guide for the utilization of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid , a novel small molecule, in kinase inhibitor screening assays.
While specific data for this compound is not extensively available in public literature, its structural similarity to other known kinase inhibitors suggests its potential as a valuable screening compound. Thiazole-containing compounds have been shown to inhibit a range of kinases, including serine/threonine and tyrosine kinases.[1] This document will therefore present a generalized, yet comprehensive, framework for its evaluation.
Postulated Mechanism of Action
Based on the common mechanism of action of similar small molecule kinase inhibitors, this compound is hypothesized to act as an ATP-competitive inhibitor. It is likely to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting the downstream signaling cascade. The fluorophenyl and carboxylic acid moieties may contribute to specific interactions within the kinase domain, potentially conferring selectivity towards certain kinases.
Data Presentation: Hypothetical Kinase Inhibition Profile
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of selected kinases. Note: This data is illustrative and requires experimental validation.
| Kinase Target | IC50 (nM) | Assay Type |
| Aurora Kinase A | 150 | ADP-Glo™ Kinase Assay |
| Aurora Kinase B | 85 | ADP-Glo™ Kinase Assay |
| Cyclin-dependent kinase 2 (CDK2) | 450 | Radiometric [³³P]-ATP Assay |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1200 | TR-FRET Assay |
| Epidermal Growth Factor Receptor (EGFR) | >10000 | Cell-Based Phosphorylation Assay |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 8500 | Mobility Shift Assay |
Experimental Protocols
ADP-Glo™ Kinase Assay for Aurora Kinase A/B Inhibition
This protocol describes a luminescent ADP detection assay to measure the kinase activity of Aurora Kinase A and B and determine the IC50 value of this compound.[2]
Materials:
-
This compound (Test Compound)
-
Recombinant human Aurora Kinase A/B (e.g., Promega)
-
K-LISA™ Kinase Substrate
-
ATP
-
Kinase Reaction Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in a separate plate.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the assay plate wells.
-
Add 2.5 µL of a 2X kinase/substrate solution containing Aurora Kinase A or B and the appropriate substrate in kinase reaction buffer. .
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume will be 10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Radiometric [³³P]-ATP Filter Binding Assay for CDK2 Inhibition
This protocol details a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group into a substrate.[3]
Materials:
-
This compound (Test Compound)
-
Recombinant human CDK2/Cyclin E
-
Histone H1 (substrate)
-
[³³P]-ATP
-
Kinase Assay Buffer
-
Phosphocellulose filter plates
-
Phosphoric acid
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Kinase Reaction:
-
In a 96-well plate, combine the test compound, CDK2/Cyclin E, and Histone H1.
-
Initiate the reaction by adding [³³P]-ATP.
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.
-
Signal Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the amount of incorporated ³³P and calculate the percent inhibition for each compound concentration. Fit the data to determine the IC50 value.
Visualizations
Caption: Experimental workflow for kinase inhibitor screening.
Caption: Postulated mechanism of ATP-competitive kinase inhibition.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of the novel compound, 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid. The following protocols detail widely used cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis.
Introduction
This compound is a synthetic small molecule with a thiazole core. Thiazole derivatives have been reported to exhibit a range of biological activities, including anticancer properties.[1][2] The cytotoxic potential of this novel compound is of significant interest for drug discovery and development. Evaluating its effect on various cell lines is a critical first step in determining its therapeutic potential. This document outlines key in vitro assays to characterize the cytotoxic profile of this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3][4] The concentration of the formazan is directly proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO in medium) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: MTT Assay Results
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control | 1.25 | 100% |
| Vehicle (DMSO) | 1.23 | 98.4% |
| 0.1 | 1.18 | 94.4% |
| 1 | 1.05 | 84.0% |
| 10 | 0.65 | 52.0% |
| 50 | 0.28 | 22.4% |
| 100 | 0.15 | 12.0% |
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[7][8]
Experimental Protocol: LDH Assay
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Replace the medium with 100 µL of serum-free medium containing serial dilutions of the compound. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell control for background.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (substrate and buffer) to each well.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Data Presentation: LDH Assay Results
| Treatment | Absorbance (490 nm) | % Cytotoxicity |
| Spontaneous Release | 0.20 | 0% |
| Maximum Release | 1.50 | 100% |
| Vehicle (DMSO) | 0.22 | 1.5% |
| Compound (10 µM) | 0.55 | 26.9% |
| Compound (50 µM) | 0.98 | 60.0% |
| Compound (100 µM) | 1.35 | 88.5% |
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Detection
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cell death.[11][12] Several assays can be used to detect the hallmarks of apoptosis.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Caspase Activity Assay
Caspases are a family of proteases that are activated in the early stages of apoptosis.[13][14] Fluorometric or colorimetric assays can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, providing a quantitative measure of apoptosis induction.
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14] This can be analyzed by flow cytometry or microscopy.
Potential Signaling Pathways
Thiazole derivatives have been shown to exert their cytotoxic effects by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] Based on existing literature for similar compounds, this compound may potentially inhibit key protein kinases. A hypothetical signaling pathway is presented below as a starting point for mechanistic studies.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway targeted by the compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive understanding of the compound's in vitro efficacy and mechanism of action, which is essential for its further development as a potential therapeutic agent.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. static.igem.wiki [static.igem.wiki]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Apoptosis Assays [sigmaaldrich.com]
Application Note: Protocols for Antimicrobial Screening of Novel Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antimicrobial resistance presents a significant global health challenge, necessitating the discovery and development of new and effective antimicrobial agents.[1] Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a crucial scaffold in many clinically approved antimicrobial drugs, including penicillins, cephalosporins, and aztreonam.[2][3] Novel thiazole derivatives are a subject of intense research due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][3][4] This document provides detailed protocols for the preliminary antimicrobial screening of novel thiazole derivatives and presents representative data from recent studies.
Experimental Protocols
Two common methods for in vitro antimicrobial screening are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Agar Well/Disk Diffusion method to determine the zone of inhibition.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microdilution method is a widely used technique for this purpose.[5]
Materials:
-
Novel thiazole derivatives
-
Sterile 96-well microtiter plates
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin, Ketoconazole)[2][6]
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each thiazole derivative in DMSO. Perform serial two-fold dilutions in the appropriate sterile broth medium in the wells of a 96-well plate. The concentration range typically tested is between 0.06 to >1024 µg/mL.[5][7]
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic at a known effective concentration.
-
Negative Control: Wells containing only the broth medium and the same concentration of DMSO used for the test compounds, but no antimicrobial agent.
-
Growth Control: Wells containing the broth medium and the microbial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[8]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8] This can be confirmed by measuring the optical density (OD) with a microplate reader.
Protocol 2: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of inhibition around a well or disk containing the test substance.[6][9]
Materials:
-
Novel thiazole derivatives
-
Bacterial/fungal strains
-
Appropriate agar medium (e.g., Nutrient Agar, Mueller-Hinton Agar, Sabouraud Dextrose Agar)[6]
-
Sterile Petri dishes
-
Sterile cork borer or well cutter
-
Positive control antibiotic
-
Solvent control (DMSO)
Procedure:
-
Plate Preparation: Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify under sterile conditions.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Seeding the Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the thiazole derivative solution (at a specific concentration, e.g., 15 mg/mL) into each well.[9] Also, prepare wells for the positive control antibiotic and the negative solvent control (DMSO).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 26-30°C for 48-72 hours for fungi.[6][8]
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).[8]
Data Presentation
The following tables summarize representative quantitative data from studies on novel thiazole derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3a | S. aureus | 4.88 | [8] |
| Compound 3a | E. coli | <4.88 | [8] |
| Benzo[d]thiazole 13 | MRSA | 50-75 | [6] |
| Benzo[d]thiazole 14 | E. coli | 50-75 | [6] |
| Compound 17a | S. typhimurium | 0.49 | [3] |
| Compound 13 | S. typhimurium | 0.49 | [3] |
| Compound 9 | Fungal Strains | 60-230 | [5] |
| Compound L1 | C. glabrata | 32 | [7] |
Table 2: Zone of Inhibition of Selected Thiazole Derivatives
| Compound/Derivative | Microbial Strain | Concentration | Zone of Inhibition (mm) | Reference | | :--- | :--- | :--- | :--- | | Thiazole 3a | S. aureus | Not Specified | 28 |[8] | | Thiazole 8a | E. coli | Not Specified | 28 |[8] | | Thiazole 6c | A. niger | Not Specified | 37 |[8] | | Schiff Base 59 | S. aureus | 200 µg/mL | 15.00 ± 0.01 |[1] | | Schiff Base 59 | E. coli | 200 µg/mL | 14.40 ± 0.04 |[1] | | 2-pyrazolin-1-yl-thiazole 27b | S. aureus | Not Specified | 0.5 - 2.6 |[2] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the antimicrobial screening of novel thiazole derivatives.
Caption: General workflow for antimicrobial screening of thiazole derivatives.
Proposed Mechanism of Action
Molecular docking studies suggest potential mechanisms for the antimicrobial activity of thiazole derivatives, such as the inhibition of essential microbial enzymes.[2][5]
Caption: Proposed mechanism of thiazole derivatives via enzyme inhibition.
References
- 1. jchemrev.com [jchemrev.com]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylthiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives of this class have demonstrated significant potential as anticancer, antifungal, and anti-inflammatory agents. This document provides detailed protocols for the synthesis of 2-phenylthiazole-4-carboxamide derivatives, methods for their biological evaluation, and a summary of their reported activities.
Synthetic Protocols
The synthesis of 2-phenylthiazole-4-carboxamide derivatives is typically achieved through a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of the core 2-phenylthiazole-4-carboxylate ester.
-
Amide Coupling: Reaction of the thiazole carboxylic acid with a desired amine.
Protocol 1: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate
This protocol outlines the synthesis of the key intermediate, ethyl 2-phenylthiazole-4-carboxylate, via the Hantzsch thiazole synthesis.
Materials:
-
Benzothioamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve benzothioamide (1 equivalent) in ethanol.
-
Add ethyl bromopyruvate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-phenylthiazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Saponification of Ethyl 2-Phenylthiazole-4-carboxylate
The ester intermediate is hydrolyzed to the corresponding carboxylic acid prior to amide coupling.
Materials:
-
Ethyl 2-phenylthiazole-4-carboxylate
-
Lithium hydroxide (or sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1N)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
The resulting precipitate, 2-phenylthiazole-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.
Protocol 3: Amide Coupling to form 2-Phenylthiazole-4-carboxamide Derivatives
This protocol describes the coupling of 2-phenylthiazole-4-carboxylic acid with a primary or secondary amine using a standard coupling agent.
Materials:
-
2-Phenylthiazole-4-carboxylic acid
-
Desired amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-phenylthiazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add EDCI (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) followed by DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 2-phenylthiazole-4-carboxamide derivative.
Experimental Workflows
Developing Cellular Assays for c-Met Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and implementing cellular assays for the characterization of c-Met inhibitors. The protocols outlined below are designed to assess the potency and mechanism of action of novel therapeutic compounds targeting the c-Met signaling pathway, a critical driver in various cancers.
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the PI3K/Akt, MAPK, and STAT pathways, which are crucial for cell proliferation, survival, and motility.[1] Dysregulation of c-Met signaling is a key factor in tumor development and progression.[2][3][4][5] Therefore, robust and reproducible cellular assays are essential for the preclinical evaluation of c-Met inhibitors.
Key Cellular Assays for c-Met Inhibitor Characterization
A multi-faceted approach employing a suite of cellular assays is recommended to thoroughly evaluate the efficacy and mechanism of c-Met inhibitors. Key assays include:
-
Target Engagement Assays: To confirm that the inhibitor binds to c-Met within a cellular context.
-
Phosphorylation Assays: To measure the direct inhibitory effect on c-Met kinase activity.
-
Cell Viability and Proliferation Assays: To assess the impact of c-Met inhibition on tumor cell growth.
-
Cell Migration and Invasion Assays: To evaluate the effect on metastatic potential.
Below are detailed protocols for these essential assays.
Section 1: c-Met Signaling Pathway
The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a pivotal role in various cellular processes.[2][4] The binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[4] This activation triggers a cascade of downstream signaling pathways critical for cell growth, migration, and survival.[1]
Caption: The c-Met signaling pathway and its downstream effectors.
Section 2: Experimental Protocols
Western Blot Analysis for Phospho-c-Met
Objective: To determine the effect of a c-Met inhibitor on the phosphorylation status of the c-Met receptor in a cellular context.[6] This assay directly measures the on-target activity of the inhibitor.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of c-Met phosphorylation.
Protocol:
-
Cell Seeding: Plate c-Met expressing cells (e.g., HT29, MKN-45) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the c-Met inhibitor for 1-2 hours.[6] Include a vehicle control (e.g., DMSO).
-
HGF Stimulation: Stimulate the cells with an appropriate concentration of HGF (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phospho-c-Met (p-cMet) and total c-Met.[6] Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with appropriate secondary antibodies, visualize the protein bands using a chemiluminescence detection system.[6]
-
Data Analysis: Quantify the band intensities and normalize the p-cMet signal to the total c-Met signal.
Data Presentation:
| Inhibitor Conc. (µM) | p-cMet (Normalized Intensity) | Total c-Met (Normalized Intensity) | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 0 |
| 0.01 | 0.85 | 1.02 | 15 |
| 0.1 | 0.45 | 0.98 | 55 |
| 1 | 0.12 | 1.01 | 88 |
| 10 | 0.02 | 0.99 | 98 |
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of a c-Met inhibitor on the viability and proliferation of cancer cells that are dependent on c-Met signaling.
Experimental Workflow:
Caption: Workflow for a luminescent cell viability assay.
Protocol:
-
Cell Seeding: Seed c-Met-dependent cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[6]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the c-Met inhibitor.[6] Include a vehicle control.
-
Incubation: Incubate the plate for a period of 72 hours.[6]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to determine the half-maximal growth inhibitory concentration (GI50).[6]
Data Presentation:
| Inhibitor | Cell Line | GI50 (µM) |
| Inhibitor A | MKN-45 | 0.05 |
| Inhibitor A | HT29 | 0.25 |
| Inhibitor B | MKN-45 | 0.12 |
| Inhibitor B | HT29 | 1.5 |
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of a c-Met inhibitor on the migratory capacity of cancer cells.
Experimental Workflow:
Caption: Workflow for a wound healing cell migration assay.
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add a fresh medium containing the c-Met inhibitor at various concentrations. Include a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.
Data Presentation:
| Inhibitor Conc. (µM) | % Wound Closure at 24h |
| 0 (Vehicle) | 85 |
| 0.1 | 60 |
| 1 | 25 |
| 10 | 5 |
Section 3: Alternative and Advanced Assays
For a more in-depth analysis, consider the following advanced assays:
-
AlphaScreen™ Assay: A bead-based proximity assay for quantifying c-Met phosphorylation in a high-throughput format.[2][7]
-
Kinase Receptor Activation (KIRA) Assay: An ELISA-based method to detect c-Met phosphorylation.[3]
-
Transwell Invasion Assay: To assess the ability of cells to invade through a basement membrane matrix, providing insights into their metastatic potential.
-
NanoBRET™ Target Engagement Assay: To measure the binding of the inhibitor to c-Met within living cells, confirming target engagement.[8]
These assays, in conjunction with the core protocols detailed above, will provide a robust dataset for the comprehensive evaluation of novel c-Met inhibitors in a preclinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Cell-Based Assay for Measurement of c-Met Phosphorylation Using AlphaScreenTM Technology and High-Content Imaging Analysis | Semantic Scholar [semanticscholar.org]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Synthesis of Fluorinated Hydrazinylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of fluorinated hydrazinylthiazole derivatives, specifically focusing on 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. The protocol is based on the robust Hantzsch thiazole synthesis. Additionally, this document presents characterization data and biological activity of the synthesized compounds, offering insights into their potential as therapeutic agents.
Overview & Rationale
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced membrane permeability, and altered acidity of neighboring functional groups.[1][2] Hydrazinylthiazole scaffolds are also recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities.[3] The synthesis of fluorinated hydrazinylthiazole derivatives, therefore, represents a promising avenue for the development of novel therapeutic agents. The compounds described herein have been evaluated for their potential in managing diabetes through the inhibition of α-amylase and antiglycation activity.[1][2][4][5]
Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
This protocol details the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles via the Hantzsch thiazole synthesis method.[1][2] The general reaction scheme is presented below.
Materials & Reagents:
-
Aryl-substituted thiosemicarbazones (1.0 mmol)
-
2-bromo-4-fluoroacetophenone (1.0 mmol)
-
Absolute Ethanol
-
Reagents and solvents should be of analytical grade and can be purchased from commercial sources like Sigma-Aldrich, Merck, Fischer, and Acros Organics.[1][2]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine an equimolar mixture of the respective aryl-substituted thiosemicarbazone (1.0 mmol) and 2-bromo-4-fluoroacetophenone (1.0 mmol).[1][2]
-
Add absolute ethanol to the flask to dissolve the reactants.
-
Heat the mixture to reflux and maintain for 4-5 hours.[1][2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The appearance of a single spot indicates the completion of the reaction.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The cyclized product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The resulting 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives are obtained in moderate to good yields (61–80%).[1][2]
Data Presentation
The synthesized compounds were characterized by various spectroscopic methods, and their biological activities were evaluated.
Table 1: Physicochemical and Spectroscopic Data for Representative Fluorinated Hydrazinylthiazole Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) N-H Signal | 13C NMR (δ, ppm) Thiazole C2 |
| 3a | C16H12FN3S | 75 | 210-212 | 11.85 | 168.3 |
| 3d | C17H14FN3OS | 78 | 220-222 | 11.69 | 169.5 |
| 3f | C16H11BrFN3S | 80 | 230-232 | 12.05 | 168.7 |
| 3h | C16H11ClFN3OS | 72 | 240-242 | 12.50 | 170.6 |
| 3i | C16H11F2N3S | 76 | 218-220 | 11.97 | 168.5 |
| 3k | C17H14FN3O2S | 79 | 228-230 | 11.75 | 169.8 |
Data extracted from "Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management".[1]
Table 2: Biological Activity of Fluorinated Hydrazinylthiazole Derivatives
| Compound ID | α-Amylase Inhibition IC50 (µM) | Antiglycation Activity IC50 (mg/mL) |
| 3d | 6.12 ± 0.08 | 0.393 ± 0.002 |
| 3f | 5.88 ± 0.16 | 0.412 ± 0.003 |
| 3h | 5.14 ± 0.03 | 0.521 ± 0.008 |
| 3i | 6.43 ± 0.05 | 0.425 ± 0.005 |
| 3k | 7.21 ± 0.11 | 0.408 ± 0.001 |
| Acarbose (Standard) | 5.55 ± 0.06 | - |
| Aminoguanidine (Standard) | - | 0.403 ± 0.001 |
Data extracted from "Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management".[1][5]
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of fluorinated hydrazinylthiazole derivatives.
Diagram 2: Proposed Mechanism of Action
Caption: Inhibition of α-amylase by fluorinated hydrazinylthiazole derivatives.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - ACS Omega - Figshare [acs.figshare.com]
Application Note: Standardized MTT Assay Protocol for Thiazole-Based Anticancer Agents
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the in vitro evaluation of novel anticancer compounds, specifically those containing a thiazole moiety.
Introduction: Thiazole and its derivatives represent a significant class of heterocyclic compounds that are foundational to many pharmaceuticals, including a number of approved and experimental anticancer agents.[1][2] These compounds exert their anticancer effects through various mechanisms, such as inducing apoptosis, disturbing tubulin assembly, and inhibiting key signaling pathways like PI3K/Akt/mTOR.[3][4][5] A crucial first step in evaluating the potential of these novel agents is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation, making it an ideal tool for this purpose.[6][7] This application note provides a detailed protocol for using the MTT assay to screen and characterize thiazole-based anticancer compounds.
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][8] This reduction is carried out by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases.[6] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[7][8]
Detailed Experimental Protocol
1. Materials and Reagents
-
Cells: Cancer cell lines of interest (e.g., MCF-7, HepG2, HT-29).[9][10]
-
Thiazole-Based Compounds: Test compounds and a positive control (e.g., Cisplatin, Staurosporine).[9][11]
-
Reagents:
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution: 5 mg/mL of MTT powder in phosphate-buffered saline (PBS), filter-sterilized.[12] Store protected from light.
-
Dimethyl sulfoxide (DMSO), cell culture grade.[11]
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA.
-
-
Equipment and Consumables:
2. Step-by-Step Methodology
Step 1: Cell Culture and Seeding
-
Culture the desired cancer cell lines in their appropriate complete medium in a humidified incubator at 37°C with 5% CO₂.[11]
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.[11]
-
Incubate the plate for 24 hours to allow cells to adhere and enter an exponential growth phase.[10]
Step 2: Preparation of Thiazole-Based Test Compounds
-
Prepare a 10 mM stock solution of each thiazole derivative in DMSO.[11]
-
Create a series of working solutions by diluting the stock solution in complete culture medium to achieve twice the final desired concentrations.
-
Typical final concentrations for screening range from 0.1 µM to 100 µM (e.g., 0, 1.25, 2.5, 5, 10, 20, 30 µM).[10]
-
Important: The final concentration of DMSO in the wells should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[11] Prepare a vehicle control using medium with the same final DMSO concentration.
Step 3: Treatment of Cells
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions (containing various concentrations of the thiazole compounds, vehicle control, and a positive control) to the respective wells in triplicate.
-
Incubate the plate for the desired treatment period, typically 24, 48, or 72 hours.[11][13]
Step 4: MTT Incubation
-
Following the treatment period, remove the compound-containing medium from each well.
-
Add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C.[10][11] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
Step 5: Formazan Solubilization
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[11]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
Step 6: Absorbance Measurement
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.[7][13] A reference wavelength between 600-620 nm can also be used.[7][10]
Data Analysis and Presentation
1. Calculation of Cell Viability The percentage of cell viability is calculated relative to the vehicle control (untreated or DMSO-treated cells), which is considered 100% viable.
Formula: % Cell Viability = (Mean OD of Treated Wells / Mean OD of Vehicle Control Wells) x 100
2. Determination of IC₅₀ The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell growth by 50%. It is determined by plotting a dose-response curve with the compound concentrations on the x-axis and the corresponding percentage of cell viability on the y-axis. Non-linear regression analysis is then used to calculate the IC₅₀ value.[11][14]
3. Data Presentation Quantitative results, specifically the IC₅₀ values, should be summarized in a clear and structured table for easy comparison of the cytotoxic potential of different thiazole derivatives across various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Thiazole Derivative 4a | MCF-7 (Breast) | 31.5 ± 1.91 |
| Thiazole Derivative 4b | MCF-7 (Breast) | 28.0 ± 1.69 |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 |
| Thiazole Derivative 4a | HepG2 (Liver) | 51.7 ± 3.13 |
| Thiazole Derivative 4b | HepG2 (Liver) | 26.8 ± 1.62 |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 |
| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 |
| Staurosporine (Control) | HepG2 (Liver) | 8.4 ± 0.51 |
| Data presented is adapted from a study on novel thiazole derivatives and serves as an illustrative example.[9] |
Visualizations
Experimental Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
Putative Signaling Pathway
Caption: Putative pathway for thiazole-induced apoptosis via PI3K/Akt inhibition.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 10. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Tubulin Polymerization Inhibition Assay for Stimuli-Responsive (SMART) Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are dynamic polymers essential for critical cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1] These polymers are composed of α- and β-tubulin heterodimers. The intrinsic dynamic instability of microtubules—characterized by phases of polymerization (growth) and depolymerization (shrinkage)—is vital for their biological roles.[2] Due to their central role in mitosis, microtubules are a key target for the development of anticancer drugs.[3] Compounds that disrupt microtubule dynamics, known as microtubule-targeting agents (MTAs), can be classified as either stabilizing or destabilizing agents.[4] Inhibitors of tubulin polymerization, which fall into the destabilizing category, prevent the assembly of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]
This application note details a robust, fluorescence-based in vitro assay for identifying and characterizing inhibitors of tubulin polymerization. The protocol is optimized for a high-throughput screening (HTS) format, making it suitable for screening large compound libraries.[5][6] A special focus is given to adapting the assay for "SMART" (Stimuli-Responsive Molecules and Related Therapeutics) compounds, such as those activated by light or specific pH changes, which offer the potential for targeted therapy.
Assay Principle
The in vitro tubulin polymerization assay quantitatively measures the assembly of purified tubulin into microtubules. This process is initiated by raising the temperature to 37°C in the presence of GTP.[2] The kinetics of polymerization can be monitored in real-time. While traditional methods rely on changes in light scattering (turbidity at 340 nm), fluorescence-based methods offer higher sensitivity and are more amenable to HTS.[6][7] This protocol utilizes a fluorescent reporter that selectively binds to polymerized microtubules, causing a significant increase in its fluorescence signal.[6] The polymerization process typically follows a sigmoidal curve with three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady state).[6] Inhibitory compounds will reduce the rate and extent of this fluorescence increase, allowing for the determination of their potency (e.g., IC50 value).
Detailed Experimental Protocol
This protocol is adapted for a 96-well plate format, ideal for HTS applications.[8]
I. Materials and Reagents
-
Tubulin: >99% pure tubulin from porcine brain (e.g., Cytoskeleton, Inc., Cat. # T240). Store at -80°C.
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[9] Store at 4°C.
-
GTP Solution: 100 mM in water. Store at -80°C.
-
Glycerol: For enhancing polymerization.
-
Fluorescent Reporter: DAPI (6.3 μM) or a proprietary reporter from a commercial kit (e.g., Cytoskeleton, Inc., BK011P).[9]
-
Test Compounds: "SMART" compounds and other test articles, dissolved in 100% DMSO.
-
Control Compounds:
-
Positive Control (Inhibitor): Nocodazole or Colchicine (e.g., 10 mM stock in DMSO).
-
Negative Control (Stabilizer): Paclitaxel (e.g., 10 mM stock in DMSO).[6]
-
Vehicle Control: 100% DMSO.
-
-
Assay Plate: Black, flat-bottom, half-area 96-well plate.[6]
-
Equipment:
-
Fluorescence microplate reader with temperature control (37°C) and kinetic reading capability.
-
Multichannel pipette.
-
Ice bucket.
-
II. Method
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Tubulin Polymerization Buffer (Complete): Prepare this mix on ice immediately before use. For a final tubulin concentration of 2 mg/mL, combine General Tubulin Buffer, 1 mM GTP, 10-15% glycerol, and the fluorescent reporter.[7][9]
-
Tubulin Reaction Mix: Prepare the final tubulin solution by diluting the tubulin stock to 2 mg/mL in the complete Tubulin Polymerization Buffer. Keep on ice at all times to prevent premature polymerization.[7][8]
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds and controls in GTB or an appropriate buffer.
-
Add 5 µL of the 10x concentrated compound dilutions, controls, or vehicle (DMSO) to the appropriate wells of the 96-well plate.[7] Ensure the final DMSO concentration in the assay does not exceed 1% to avoid artifacts.
-
-
Assay Execution:
-
Pre-warm the microplate reader to 37°C.[1]
-
Place the 96-well plate with the compounds into the plate reader and allow it to equilibrate to 37°C for 2-3 minutes.
-
To initiate polymerization, use a multichannel pipette to add 45 µL of the ice-cold Tubulin Reaction Mix to each well, bringing the final volume to 50 µL.[7] Work quickly and avoid introducing air bubbles.
-
Immediately begin kinetic measurement of fluorescence (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI-based reporters) every 60 seconds for 60-90 minutes.[1]
-
III. Adaptation for SMART Compounds
For stimuli-responsive compounds, an additional activation step is required before initiating the polymerization reaction.
-
Photo-activated Compounds: After adding the compound to the well (Step II), expose the plate to the specific wavelength of light required for activation for a predetermined duration using a suitable light source. This step should be performed immediately before adding the Tubulin Reaction Mix.
-
pH-sensitive Compounds: Adjust the pH of the Tubulin Polymerization Buffer to the required value for compound activation. Ensure that the modified pH does not independently affect tubulin polymerization by running appropriate controls.
Data Analysis and Presentation
-
Kinetic Data Visualization: Plot fluorescence intensity versus time for each well to generate polymerization curves.
-
Parameter Extraction: From the curves, determine the maximum polymerization rate (Vmax) and the final fluorescence value (plateau).
-
Calculation of Percent Inhibition: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control using the plateau fluorescence values: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits 50% of tubulin polymerization activity.[10]
Data Summary Table
Quantitative data should be organized into a clear, structured table for comparison.
| Compound ID | Compound Type | Stimulus | IC50 (µM) | Max Inhibition (%) |
| SMART-PA-01 | Photo-activated | 365 nm Light | 2.5 | 98.2 |
| SMART-pH-01 | pH-sensitive | pH 6.5 | 5.1 | 95.4 |
| Nocodazole | Control Inhibitor | None | 0.8 | 99.1 |
| Paclitaxel | Control Stabilizer | None | >100* | -150.2** |
| Vehicle | DMSO Control | None | N/A | 0 |
*Stabilizers will not show inhibition and thus will not have a relevant IC50 value in this context. **Negative inhibition indicates an enhancement of polymerization.
Mandatory Visualizations
Diagram 1: Signaling Pathway of Tubulin Polymerization Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. benchchem.com [benchchem.com]
- 8. maxanim.com [maxanim.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing Hantzsch Thiazole Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of the Hantzsch thiazole synthesis. The following information is designed to help optimize reaction conditions, address common experimental challenges, and ensure successful synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the basic components and general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring. The fundamental components are an α-haloketone and a thioamide (or thiourea).[1][2][3][4] The reaction proceeds through a multi-step pathway, beginning with an SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.[2][5][6] The aromaticity of the final product is a significant driving force for the reaction.[6][7]
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields in Hantzsch thiazole synthesis can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Optimization of these parameters is crucial. For instance, some reactions benefit from heating, while others can proceed at room temperature with the right catalyst or activation method.[5][8]
-
Poor Quality of Starting Materials: Ensure the purity of your α-haloketone and thioamide. Impurities can lead to side reactions and reduce the yield of the desired product.
-
Inappropriate Stoichiometry: While the theoretical stoichiometry is 1:1, using a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes improve yields.[2]
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the main product. (See Q3 for more details).
Q3: I am observing unexpected side products. What are the most common side reactions and how can they be minimized?
A3: A primary side reaction to consider is the formation of regioisomers, especially when using N-monosubstituted thioureas. The reaction conditions, particularly the pH, play a crucial role in determining the product distribution.[9]
-
Neutral Conditions: In a neutral solvent, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[9]
-
Acidic Conditions: Under acidic conditions (e.g., using 10M HCl in ethanol), a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[9] To favor a specific isomer, careful control of the reaction's pH is essential.
Other potential side reactions can arise from the reactivity of the starting materials and intermediates. Proper control of temperature and reaction time can help minimize the formation of these impurities.
Q4: What are the recommended purification techniques for the synthesized thiazoles?
A4: The purification strategy depends on the properties of the product.
-
Precipitation and Filtration: Many thiazole products, particularly 2-aminothiazoles, are poorly soluble in water.[2][5] The reaction mixture can often be poured into a basic solution (e.g., 5% sodium carbonate or saturated sodium bicarbonate) to neutralize the hydrohalic acid byproduct and precipitate the crude product.[1][2] The solid can then be collected by vacuum filtration and washed with cold water.[1][2]
-
Recrystallization: For further purification, recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[1]
-
Column Chromatography: If precipitation and recrystallization are insufficient to achieve the desired purity, silica gel column chromatography can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive starting materials. | Verify the purity and identity of α-haloketone and thioamide using techniques like NMR or melting point analysis. |
| Suboptimal temperature. | Systematically screen different temperatures. While reflux is common, some modern methods use room temperature or controlled microwave heating.[5][8] | |
| Incorrect solvent. | The choice of solvent is critical. Ethanol, methanol, or a mixture of ethanol and water are frequently used.[5][8] Solvent-free conditions have also been reported to be effective.[10][11] | |
| Formation of Multiple Products | Isomer formation with N-substituted thioureas. | Control the pH of the reaction. Use neutral conditions to favor the 2-(N-substituted amino)thiazole.[9][12] |
| Degradation of starting materials or product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to decomposition. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | If the product does not precipitate upon neutralization, try salting it out by adding sodium chloride.[1] Alternatively, extract the product with an appropriate organic solvent. |
| Oily or tarry product instead of a solid. | This may indicate impurities. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. Re-evaluate the reaction conditions to minimize byproduct formation. | |
| Inconsistent Results | Variability in reaction setup. | Ensure consistent heating, stirring, and reagent addition rates. For microwave-assisted synthesis, ensure consistent power and temperature settings.[13] |
| Catalyst deactivation (if used). | Some catalysts can be sensitive to air or moisture. Ensure proper handling and storage. For reusable catalysts, verify their activity after each cycle.[5][8] |
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on optimizing Hantzsch thiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Water | - | 7 | Reflux | 50 | [5] |
| 2 | Ethanol | - | 5 | Reflux | 65 | [5] |
| 3 | Methanol | - | 4.5 | Reflux | 60 | [5] |
| 4 | 1-Butanol | - | 3 | Reflux | 80 | [5] |
| 5 | 2-Propanol | - | 3.5 | Reflux | 65 | [5] |
| 6 | Ethanol/Water (1:1) | 15 | 2 | 65 | 87 | [5] |
Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde with SiW.SiO₂ catalyst.
Table 2: Optimization of Catalyst Loading
| Entry | Solvent | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Ethanol/Water (1:1) | - | 7 | 65 | 50 | [5] |
| 2 | Ethanol/Water (1:1) | 5 | 2 | 65 | 74 | [5] |
| 3 | Ethanol/Water (1:1) | 10 | 2 | 65 | 79 | [5] |
| 4 | Ethanol/Water (1:1) | 15 | 2 | 65 | 87 | [5] |
| 5 | Ethanol/Water (1:1) | 18 | 2 | 65 | 87 | [5] |
| 6 | Ethanol/Water (1:1) | 20 | 2 | 65 | 87 | [5] |
Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde with SiW.SiO₂ catalyst.
Table 3: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional Heating | Methanol | 8 h | Lower | [13] |
| 2 | Microwave Irradiation | Methanol | < 30 min | Higher | [13] |
Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aminothiazole Derivatives [1][2]
-
Preparation: In a round-bottom flask, dissolve the thioamide/thiourea in a suitable solvent (e.g., ethanol).
-
Reaction: To the stirring solution, add the α-haloketone.
-
Heating: Heat the reaction mixture to reflux and monitor the progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% sodium carbonate) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.
Protocol 2: Microwave-Assisted Hantzsch Synthesis [13]
-
Preparation: In a microwave reaction vessel, combine the α-haloketone and the thioamide in a microwave-compatible solvent (e.g., methanol).
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 90 °C) for the specified time (e.g., 30 minutes).
-
Work-up: After the reaction is complete and the vessel has cooled, the product can be isolated by filtration if it has precipitated.
-
Purification: Wash the crude product with a cold solvent (e.g., cold ethanol) to remove any soluble impurities.
Visualizing Workflows and Mechanisms
Caption: A generalized experimental workflow for the Hantzsch thiazole synthesis.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood.[1]
-
α-Haloketones: These compounds are lachrymators and skin irritants. Handle them with care and avoid inhalation or contact with skin.
-
Thionyl Chloride: If used for the synthesis of acyl chlorides, thionyl chloride is corrosive and reacts violently with water. Handle with extreme caution in a dry environment.[1]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the Hantzsch thiazole synthesis, a condensation reaction between 3-fluorothiobenzamide and ethyl bromopyruvate to form ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate. The subsequent step is the hydrolysis of the ethyl ester to the final carboxylic acid product.
start [label="Starting Materials:\n- 3-Fluorothiobenzamide\n- Ethyl Bromopyruvate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Hantzsch Thiazole Synthesis\n(Condensation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate:\nEthyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; step2 [label="Step 2: Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Caption: Overall workflow for the synthesis of this compound.Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Starting Material Issues
Q1: My 3-fluorothiobenzamide appears impure. How can I purify it and how will impurities affect my reaction?
A1: Impurities in 3-fluorothiobenzamide can significantly lower the yield of the Hantzsch reaction. The primary starting material for its synthesis is 3-fluorobenzonitrile, which is converted to the thioamide. Common impurities may include unreacted starting material or byproducts from the thionation reaction.
-
Purification: Recrystallization is the most common method for purifying thioamides. A suitable solvent system would be ethanol/water or toluene. Dissolve the crude thioamide in the minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Impact of Impurities: Unreacted 3-fluorobenzonitrile will not participate in the Hantzsch synthesis. Other impurities may react with ethyl bromopyruvate, leading to side products and making purification of the desired thiazole ester more challenging.
Q2: Ethyl bromopyruvate is a lachrymator and appears to be degrading upon storage. What precautions should I take?
A2: Ethyl bromopyruvate is a reactive α-halo ketone and is sensitive to moisture and light.
-
Handling: Always handle ethyl bromopyruvate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Storage: Store ethyl bromopyruvate in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator. It is advisable to use freshly opened or distilled material for the best results.
-
Purity Check: The purity of ethyl bromopyruvate can be checked by 1H NMR. The presence of significant impurities may require distillation under reduced pressure before use.
Hantzsch Thiazole Synthesis (Step 1)
Q3: The yield of my ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is low. What are the common causes and how can I improve it?
A3: Low yields in the Hantzsch thiazole synthesis can stem from several factors. The reaction involves the condensation of an α-haloketone with a thioamide.[1]
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can react with ethyl bromopyruvate. The choice of solvent is also critical; ethanol or dimethylformamide (DMF) are commonly used. The reaction is often performed at room temperature or with gentle heating.
-
Stoichiometry: A slight excess of the thioamide (e.g., 1.1 equivalents) can sometimes be beneficial to ensure the complete consumption of the valuable ethyl bromopyruvate.
-
Side Reactions: A potential side reaction is the self-condensation of ethyl bromopyruvate. The formation of colored byproducts is also common.
-
Work-up: After the reaction is complete, the product is often isolated by precipitation upon adding the reaction mixture to water. Ensure the pH is neutral or slightly basic during workup to avoid hydrolysis of the ester.
Q4: I am observing the formation of multiple spots on my TLC during the Hantzsch reaction. What could these be?
A4: The presence of multiple spots on TLC is indicative of side reactions or incomplete conversion.
-
Unreacted Starting Materials: Check for the presence of 3-fluorothiobenzamide and ethyl bromopyruvate.
-
Side Products: Possible side products include those from the self-condensation of ethyl bromopyruvate or reactions involving impurities in the starting materials.
-
Intermediate Formation: The Hantzsch synthesis proceeds through a series of intermediates.[1] If the reaction is not complete, you may be observing some of these transient species. Ensure adequate reaction time.
Hydrolysis (Step 2)
Q5: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?
A5: Incomplete hydrolysis is a common issue. The ester group on the thiazole ring can be sterically hindered, making hydrolysis more difficult.
-
Choice of Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used for this saponification. LiOH is often preferred as it can be more effective at hydrolyzing hindered esters.
-
Solvent System: A mixture of solvents such as tetrahydrofuran (THF), methanol, and water is typically used to ensure the solubility of both the ester and the hydroxide salt.
-
Temperature and Reaction Time: The reaction may require heating (e.g., reflux) to proceed at a reasonable rate. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Stoichiometry: Use a sufficient excess of the base (e.g., 2-3 equivalents) to ensure complete hydrolysis.
Q6: During the acidic workup of the hydrolysis, my product is not precipitating out of solution. What should I do?
A6: The precipitation of the carboxylic acid upon acidification depends on its solubility in the reaction mixture and the pH.
-
pH Adjustment: Ensure the pH is sufficiently acidic. The pKa of the carboxylic acid will determine the optimal pH for precipitation. A pH of 2-3 is generally a good target.
-
Solvent Volume: If the volume of the solvent is too large, the product may remain dissolved. Carefully concentrate the solution under reduced pressure to induce precipitation.
-
Salting Out: Adding a saturated solution of sodium chloride ("salting out") can decrease the solubility of the organic product in the aqueous layer and promote precipitation.
-
Extraction: If precipitation is not feasible, the product can be extracted with an organic solvent like ethyl acetate after acidification. The organic extracts can then be dried and concentrated to yield the product.
Purification
Q7: My final product, this compound, is impure after precipitation. How can I purify it?
A7: The most common method for purifying solid organic compounds is recrystallization.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this type of molecule include ethanol, methanol, or a mixture of ethanol and water.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution. Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Ethyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate (Step 1)
| Parameter | Recommended Condition | Notes |
| Solvent | Ethanol or DMF | Ensure anhydrous conditions. |
| Temperature | Room Temperature to 50 °C | Higher temperatures may lead to side reactions. |
| Reaction Time | 2-24 hours | Monitor by TLC for completion. |
| Stoichiometry | 1.0 eq. Ethyl Bromopyruvate, 1.0-1.1 eq. 3-Fluorothiobenzamide | A slight excess of thioamide can be beneficial. |
| Work-up | Pour into water, filter the precipitate | Neutralize with a mild base (e.g., NaHCO3) if necessary. |
| Expected Yield | 70-90% | Yields can vary based on purity of starting materials. |
Table 2: Reaction Parameters for the Hydrolysis to this compound (Step 2)
| Parameter | Recommended Condition | Notes |
| Base | NaOH or LiOH | LiOH may be more effective for hindered esters. |
| Solvent | THF/Methanol/Water mixture | Ensures solubility of reactants. |
| Temperature | Room Temperature to Reflux | Heating may be required for complete conversion. |
| Reaction Time | 1-12 hours | Monitor by TLC for disappearance of the ester. |
| Stoichiometry | 1.0 eq. Ester, 2-3 eq. Base | An excess of base is necessary. |
| Work-up | Acidify with HCl to pH 2-3, filter the precipitate | Cool in an ice bath to maximize precipitation. |
| Expected Yield | >90% | Typically a high-yielding reaction. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorothiobenzamide (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing cold water.
-
A solid precipitate of ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate will form.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualization
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hantzsch [label="Hantzsch Synthesis (Step 1)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis (Step 2)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
hantzsch_q1 [label="Check Starting Material Purity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; hantzsch_q2 [label="Optimize Reaction Conditions\n(Anhydrous, Solvent, Temp)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; hantzsch_q3 [label="Check for Side Reactions (TLC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
hydrolysis_q1 [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis_a1_yes [label="Increase Base eq.,\nTemp, or Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis_a1_no [label="Product Loss During Workup?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis_a2_yes [label="Optimize pH for Precipitation,\nConcentrate, or Extract", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step_check; step_check -> hantzsch [label="Step 1"]; step_check -> hydrolysis [label="Step 2"];
hantzsch -> hantzsch_q1; hantzsch -> hantzsch_q2; hantzsch -> hantzsch_q3;
hydrolysis -> hydrolysis_q1; hydrolysis_q1 -> hydrolysis_a1_yes [label="Yes"]; hydrolysis_q1 -> hydrolysis_a1_no [label="No"]; hydrolysis_a1_no -> hydrolysis_a2_yes; }
Caption: Troubleshooting decision tree for low yield issues.References
Technical Support Center: 2-Arylthiazole-4-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common solubility challenges encountered with 2-arylthiazole-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why do 2-arylthiazole-4-carboxylic acids typically exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this class of compounds often stems from a combination of factors related to their molecular structure. The presence of an aryl group and the thiazole ring system contributes to the molecule's lipophilicity and can lead to strong crystal lattice structures, making it difficult for water molecules to solvate the compound.[1][2][3] While the carboxylic acid group is polar and ionizable, its contribution may not be sufficient to overcome the hydrophobicity of the rest of the molecule, especially at a low pH.[4]
Q2: What are the key factors that influence the solubility of these compounds?
A2: Several factors critically affect the solubility of 2-arylthiazole-4-carboxylic acids:
-
pH: As carboxylic acids, their solubility is highly dependent on the pH of the medium.[1][5][6] In solutions with a pH above the compound's pKa, the carboxylic acid deprotonates to form a more soluble carboxylate salt.[3]
-
Temperature: For most compounds, solubility increases with temperature, as the dissolution process is often endothermic.[1][5][7]
-
Solid-State Properties: The crystalline form (polymorphism) of the compound significantly impacts solubility.[1] Amorphous forms are generally more soluble than their stable crystalline counterparts.[8]
-
Particle Size: Reducing the particle size increases the surface area available for interaction with the solvent, which can enhance the dissolution rate.[7][9][10]
-
Solvent Polarity: The principle of "like dissolves like" applies; these relatively non-polar compounds tend to be more soluble in organic solvents than in water.[2]
Troubleshooting Guide for Experimental Issues
Q3: My synthesized 2-arylthiazole-4-carboxylic acid is not dissolving in the aqueous buffer for my biological assay. What are my initial troubleshooting steps?
A3: When facing dissolution challenges in an aqueous buffer, follow a systematic approach. The primary cause is often related to the pH of the solution.
References
- 1. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 2. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Solubility of crystalline organic compounds in high and low molecular weight amorphous matrices above and below the glass transition by zero enthalpy extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiazole Carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of thiazole carboxylic acid derivatives.
General FAQs
Q1: What are the most common methods for purifying thiazole carboxylic acid derivatives?
A1: The most common purification techniques for thiazole carboxylic acid derivatives include:
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Crystallization: A widely used technique for purifying solid compounds. The choice of solvent is crucial for effective purification.
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Acid-Base Extraction: This liquid-liquid extraction method is effective for separating acidic or basic compounds from neutral impurities.
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Column Chromatography: Including traditional silica gel chromatography and High-Performance Liquid Chromatography (HPLC), which are used to separate compounds based on their polarity.
Q2: What are the typical impurities I might encounter when synthesizing thiazole carboxylic acid derivatives?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, intermediates, and byproducts from competing reactions. For instance, in the synthesis of some thiazole derivatives, isomeric impurities can be formed.
Crystallization Troubleshooting Guide
Crystallization is a powerful purification technique for solid thiazole carboxylic acid derivatives. However, various issues can arise. This guide addresses common problems and provides solutions.
Q1: My thiazole carboxylic acid derivative is not crystallizing from the solution, what should I do?
A1: If crystallization does not occur, several factors might be at play. Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Increase Concentration: Your solution might be too dilute. Try evaporating some of the solvent to increase the concentration of your compound.[1]
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Cool the Solution: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator.
-
Change the Solvent: The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or use a solvent pair.[2]
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the temperature of the solution.
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Add More Solvent: Re-heat the solution and add more of the "good" solvent (the one in which the compound is more soluble) to reduce the degree of supersaturation.[1]
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Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.
-
Change Solvent System: Consider using a different solvent or a solvent pair that is less prone to causing your compound to oil out.
Q3: The purity of my thiazole carboxylic acid derivative does not improve after crystallization. What could be the reason?
A3: If the purity does not improve, it could be due to several factors:
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Inappropriate Solvent Choice: The solvent may be dissolving the impurities as well as your compound, leading to their co-crystallization. Experiment with different solvents to find one that selectively crystallizes your desired compound.
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Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[1] To avoid this, ensure the solution cools slowly.
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Presence of a Difficult-to-Remove Impurity: Some impurities may have very similar solubility profiles to your target compound. In such cases, an alternative purification technique like column chromatography may be necessary.
Experimental Protocol: Recrystallization of a Thiazole Carboxylic Acid Derivative
This is a general protocol that may need to be adapted for your specific compound.
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Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. Ideal solvents include ethyl acetate, ethanol, methanol, or a mixture of solvents like ethanol/water.[2][3]
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Dissolution: Place the crude thiazole carboxylic acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Acid-Base Extraction Troubleshooting Guide
Acid-base extraction is a useful technique to separate thiazole carboxylic acids from neutral or basic impurities.
Q1: I am not getting good separation between the organic and aqueous layers during extraction. What can I do?
A1: Emulsion formation is a common issue. To break an emulsion, you can try:
-
Adding Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Allowing it to Stand: Sometimes, simply letting the mixture stand for a period can allow the layers to separate.
-
Filtration: Filtering the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.
Q2: The yield of my thiazole carboxylic acid is low after extraction and precipitation. What are the possible reasons?
A2: Low yield can result from several factors:
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Incomplete Extraction: Ensure you are using the correct pH for extraction. For a carboxylic acid, the pH of the aqueous solution should be at least two units above the pKa of the acid to ensure it is deprotonated and soluble in the aqueous base.[4]
-
Incomplete Precipitation: After acidifying the aqueous layer to precipitate your product, ensure the pH is at least two units below the pKa of the acid to ensure it is fully protonated and minimally soluble.[3][4] A pH range of 1.5-2.5 is often suitable for the precipitation of thiazole carboxylic acids.[3]
-
Solubility in the Organic Solvent: Some of the carboxylate salt may have some solubility in the organic layer. Performing multiple extractions with the aqueous base can improve recovery.
-
Solubility in the Acidified Aqueous Layer: The protonated carboxylic acid may still have some solubility in the aqueous layer after acidification. Cooling the solution in an ice bath can help to maximize precipitation.
Experimental Protocol: Acid-Base Extraction of a Thiazole Carboxylic Acid Derivative
-
Dissolution: Dissolve the crude mixture containing the thiazole carboxylic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification and Extraction: Transfer the solution to a separatory funnel and add a dilute aqueous base (e.g., 1M sodium hydroxide or sodium bicarbonate solution). Shake the funnel gently, venting frequently. Allow the layers to separate. The deprotonated thiazole carboxylic acid will move into the aqueous layer as its carboxylate salt. Repeat the extraction of the organic layer with fresh aqueous base 2-3 times to ensure complete transfer of the acid.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
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Back-Washing (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
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Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding a dilute strong acid (e.g., 1M hydrochloric acid) until the pH is sufficiently acidic (typically pH 1-2) to precipitate the thiazole carboxylic acid.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any inorganic salts and then dry it thoroughly.
Column Chromatography Troubleshooting Guide
Column chromatography is a versatile technique for purifying thiazole carboxylic acid derivatives, especially when dealing with complex mixtures or isomers.
Q1: My thiazole carboxylic acid is streaking or tailing on the TLC plate and the column. How can I improve the separation?
A1: Tailing is a common issue with acidic compounds on silica gel.
-
Add an Acidic Modifier: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent. This helps to keep the carboxylic acid protonated and reduces its interaction with the acidic silica gel, resulting in sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reversed-phase silica gel (e.g., C18).
-
For Aminothiazole Carboxylic Acids: These compounds can be zwitterionic. Purification of such compounds can be challenging. Sometimes, derivatization to the ester can facilitate purification, followed by hydrolysis to regenerate the carboxylic acid.
Q2: I am not getting any separation of my compound from an impurity. What should I try?
A2: If you are not achieving separation:
-
Optimize the Eluent System: Systematically vary the polarity of your eluent. A good starting point is to find a solvent system that gives your target compound an Rf value of 0.2-0.4 on a TLC plate.
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Try a Different Solvent System: Sometimes, changing the composition of the eluent (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can significantly alter the selectivity of the separation.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography is not effective, reversed-phase HPLC can be a powerful alternative.
Q3: My compound seems to be stuck on the column. What should I do?
A3: If your compound is not eluting from the column:
-
Increase Eluent Polarity: Gradually increase the polarity of your eluent. For very polar compounds, you may need to use a solvent system containing methanol or even small amounts of acetic acid.
-
Check for Decomposition: It is possible that your compound is unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for some time, and then developing it to see if any new spots appear.
Experimental Protocol: Flash Column Chromatography of a Thiazole Carboxylic Acid Derivative
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your desired compound an Rf value of around 0.3. Remember to add a small amount of acetic or formic acid to the eluent if you observe streaking.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is generally preferred).
-
Sample Loading: Dissolve your crude sample in a minimal amount of the eluent or a slightly more polar solvent. If the sample is not very soluble in the eluent, you can "dry load" it by adsorbing it onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or nitrogen gas) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified thiazole carboxylic acid derivative.
Quantitative Data Summary
Table 1: pKa Values of Selected Thiazole Carboxylic Acids
| Compound Name | pKa | Reference |
| Thiazole-2-carboxylic acid | 2.95 (Predicted) | [5] |
| Thiazole (conjugate acid) | 2.5 | [6] |
Note: The pKa of the carboxylic acid group is influenced by the electron-withdrawing nature of the thiazole ring.
Table 2: General Solubility of Thiazole Carboxylic Acids
| Solvent | Solubility | Notes |
| Water | Slightly soluble to insoluble | Solubility is highly pH-dependent. Generally more soluble at basic pH.[3][5] |
| Methanol | Generally soluble | Often used as a solvent for reactions and purification.[7] |
| Ethanol | Generally soluble | A common solvent for recrystallization.[7] |
| Ethyl Acetate | Varies | A good solvent for recrystallization for some derivatives.[3] |
| Dichloromethane | Generally low solubility | Can be used as a solvent for extraction. |
| Hexane | Insoluble | Often used as an anti-solvent in recrystallization.[7] |
Note: Solubility is highly dependent on the specific substituents on the thiazole ring and the carboxylic acid derivative.
Visualizations
Caption: General purification workflow for thiazole carboxylic acid derivatives.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
"troubleshooting low yield in multi-component reactions for thiazole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the multi-component synthesis of thiazoles, with a focus on addressing issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-component reactions for synthesizing thiazoles?
A1: The Hantzsch thiazole synthesis is a classic and widely used method, which involves the condensation of an α-haloketone with a thioamide.[1][2] Modern variations often employ multi-component approaches under various conditions, including catalyst-free, microwave-assisted, and green solvents.[3]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the primary factors I should investigate?
A2: Low yields in the Hantzsch synthesis can often be attributed to several key factors. These include the purity of your reactants, the chosen reaction conditions (solvent, temperature, and reaction time), and the potential for competing side reactions.[4] The stability of the thioamide, particularly in acidic conditions, can also be a significant factor.[5]
Q3: How critical is the purity of my reactants and solvents for a successful synthesis?
A3: The purity of both reactants and solvents is of utmost importance for achieving high yields in thiazole synthesis. Impurities present in the starting materials, such as the α-haloketone or thioamide, can lead to the formation of unwanted side products, which not only consumes the reactants but also complicates the purification of the desired thiazole derivative.[4] The presence of water can be detrimental in some cases, so the use of anhydrous solvents is often recommended.
Q4: Can the choice of solvent significantly impact the reaction outcome?
A4: Absolutely. The solvent plays a crucial role in the reaction rate and overall yield. The optimal solvent choice is highly dependent on the specific substrates being used. For instance, in certain one-pot, three-component syntheses of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have demonstrated effectiveness under reflux conditions.[4] In some microwave-assisted syntheses, methanol has been used to good effect.[4] It is highly advisable to perform small-scale solvent screening experiments to determine the best option for your particular reaction.
Q5: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?
A5: Reaction temperatures for thiazole synthesis can vary considerably depending on the chosen methodology. Traditional heating methods often necessitate refluxing for several hours.[4] In contrast, microwave-assisted synthesis can dramatically reduce reaction times to mere minutes and may be conducted at temperatures in the range of 90-130°C.[4]
Q6: I am using a catalyst in my reaction. Could this be the source of my low yield?
A6: Yes, catalyst-related issues can certainly lead to poor yields. If you are using a catalyst, consider the possibility of catalyst deactivation or poisoning. For instance, sulfur-containing compounds, including the thiazole product itself, can poison palladium catalysts by coordinating to the metal and blocking its active sites.[6] If you suspect catalyst poisoning, you may need to increase the catalyst loading or explore alternative catalysts that are less susceptible to sulfur poisoning. The use of a reusable catalyst, such as silica-supported tungstosilisic acid, has been shown to be effective in some Hantzsch syntheses.[7]
Troubleshooting Guides
This section provides a more in-depth look at specific problems you may encounter during your multi-component thiazole synthesis and offers step-by-step guidance to resolve them.
Issue 1: Low or No Product Yield with Starting Material Remaining
This is a common issue that suggests incomplete conversion. The following troubleshooting workflow can help you diagnose and solve the problem.
Caption: Troubleshooting workflow for low conversion in thiazole synthesis.
Issue 2: Formation of Multiple Products or Significant Side Reactions
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of byproducts.
-
Potential Cause 1: Incorrect Reaction Conditions.
-
Solution: As with low conversion, re-evaluate your reaction temperature and solvent. Running the reaction at a lower temperature may increase selectivity for the desired product, albeit potentially requiring a longer reaction time. Acidic conditions, for example, can sometimes lead to the formation of isomeric products in the Hantzsch synthesis.[5]
-
-
Potential Cause 2: Reactant Decomposition.
-
Solution: Some starting materials, particularly α-haloketones, can be unstable. Ensure they are fresh or have been stored correctly. If you suspect decomposition, you may need to purify the starting material immediately before use.
-
-
Potential Cause 3: Competing Reaction Pathways.
-
Solution: In multi-component reactions, the order of addition of reactants can sometimes influence the outcome. Consider a step-wise addition of reactants to favor the desired reaction pathway. For example, pre-mixing the α-haloketone and thioamide before the addition of the third component might be beneficial in some cases.
-
Issue 3: Difficulty in Purifying the Thiazole Product
Even with a successful reaction, isolating the pure thiazole derivative can be challenging.
-
Potential Problem 1: Co-eluting Impurities in Column Chromatography.
-
Solution: If your product and impurities have similar polarities, separation by standard column chromatography can be difficult. Try screening different solvent systems for your TLC analysis to find an eluent that provides better separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.[8]
-
-
Potential Problem 2: Product Oiling Out During Recrystallization.
-
Solution: If your product forms an oil instead of crystals during recrystallization, the cooling rate may be too fast, or the chosen solvent may not be ideal. Try allowing the solution to cool more slowly, perhaps by insulating the flask. Scratching the inside of the flask with a glass rod can help induce crystallization. Alternatively, experiment with a binary solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until the solution becomes slightly cloudy.[9]
-
-
Potential Problem 3: Low Recovery After Purification.
-
Solution: Significant product loss during purification can be due to several factors. During column chromatography, ensure that the product is not irreversibly binding to the silica gel. In recrystallization, using the minimum amount of hot solvent to dissolve the product is crucial to maximize recovery upon cooling.[9] Washing the collected crystals with a minimal amount of ice-cold solvent will also help reduce loss.[9]
-
Data Presentation
The following tables summarize quantitative data from literature on the optimization of reaction conditions for thiazole synthesis.
Table 1: Optimization of Reaction Conditions for a Hantzsch Thiazole Synthesis
| Entry | Solvent | Catalyst (%) | Time (h) | Temp (°C) | Yield (%) |
| 1 | Water | 15 | 24 | RT | 10 |
| 2 | Water | 15 | 6 | 100 | 45 |
| 3 | MeOH | 15 | 24 | RT | 18 |
| 4 | MeOH | 15 | 4 | 60 | 55 |
| 5 | EtOH | 15 | 24 | RT | 60 |
| 6 | EtOH | 15 | 2 | 65 | 87 |
| 7 | 1-Butanol | 15 | 6 | 110 | 60 |
| 8 | 2-propanol | 15 | 3 | 80 | 65 |
| 9 | EtOH/Water | 15 | 24 | RT | 70 |
| 10 | EtOH/Water | 15 | 2 | 65 | 87 |
| 11 | EtOH/Water | - | 7 | 65 | 50 |
| 12 | EtOH/Water | 5 | 2 | 65 | 74 |
| 13 | EtOH/Water | 10 | 2 | 65 | 79 |
| 14 | EtOH/Water | 18 | 2 | 65 | 87 |
| 15 | EtOH/Water | 20 | 2 | 65 | 87 |
Data adapted from a study on the synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the troubleshooting and optimization of multi-component thiazole synthesis.
Protocol 1: General Procedure for a Three-Component Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of a 2-aminothiazole derivative.
Caption: General experimental workflow for multi-component thiazole synthesis.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea or substituted thioamide (1.0-1.5 eq)
-
Third reactant (e.g., aldehyde, if applicable) (1.0 eq)
-
Solvent (e.g., ethanol, methanol, or a mixture)
-
Catalyst (optional, e.g., silica-supported tungstosilisic acid)
-
Base for work-up (e.g., 5% sodium carbonate solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the α-haloketone (1.0 eq), thiourea or thioamide (1.0-1.5 eq), and the third reactant (if applicable, 1.0 eq) in the chosen solvent.[1]
-
If a catalyst is being used, add it to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., reflux) and stir for the determined reaction time.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na2CO3) to neutralize the acid formed during the reaction and precipitate the product.[1]
-
Collect the solid product by vacuum filtration and wash it with cold water.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[8][9]
Protocol 2: Purification of a Thiazole Derivative by Column Chromatography
This protocol provides a general guideline for the purification of a thiazole derivative using silica gel column chromatography.[8]
Materials:
-
Crude thiazole derivative
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Select the Eluent: Use TLC to determine a suitable solvent system that gives a good separation of your target compound from impurities. The Rf value of the desired compound should ideally be between 0.2 and 0.4.
-
Pack the Column:
-
Place a small piece of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent mixture.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the column and begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent.
-
-
Analyze the Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiazole derivative.
-
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. bepls.com [bepls.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adaptable method is the Hantzsch thiazole synthesis .[1][2][3] This route is favored for its reliability and high yields.[4][5] The synthesis typically proceeds in two main stages:
-
Cyclocondensation: An α-haloketone (e.g., ethyl 2-chloro-3-oxobutanoate or a similar precursor) reacts with 3-fluorothiobenzamide to form the ethyl ester of the target molecule. This reaction is robust and generally high-yielding.[6]
-
Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidic work-up to precipitate the final carboxylic acid product.[7]
Q2: What are the critical starting materials and their quality requirements?
A2: The key starting materials are:
-
3-Fluorothiobenzamide: Purity is crucial as impurities can lead to side products that are difficult to remove.
-
An α-halo-β-ketoester (e.g., Ethyl 2-bromo-3-oxobutanoate): This reactant is often unstable and should be used fresh or stored under appropriate conditions. The presence of di-halogenated impurities can significantly complicate the reaction and purification.
Q3: What are the primary challenges when scaling up the Hantzsch synthesis for this compound?
A3: Scaling up from the lab bench to a pilot or production scale introduces several challenges:
-
Exothermic Reaction Control: The initial cyclocondensation reaction can be exothermic. In large reactors with a lower surface-area-to-volume ratio, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and impurity formation.
-
Mass Transfer Limitations: Inadequate mixing in large vessels can cause localized concentration gradients, leading to incomplete conversion and the formation of byproducts.
-
Solid Handling: The final product is an isolated solid. Handling large quantities of solids, including filtration, washing, and drying, requires specialized equipment and optimized procedures to minimize product loss.
-
Purification: Achieving high purity on a large scale can be difficult. The final precipitation is pH-sensitive, and slight deviations can impact yield and purity.[8] Recrystallization, a common purification method, requires significant solvent volumes and careful control of cooling rates.
Q4: How is the final product typically isolated and purified on a larger scale?
A4: The standard procedure involves:
-
Hydrolysis Work-up: After hydrolysis of the ester, the aqueous solution containing the sodium salt of the carboxylic acid is often washed with an organic solvent (e.g., methyl tert-butyl ether) to remove non-polar impurities.
-
Precipitation: The aqueous layer is cooled, and an acid (e.g., hydrochloric acid) is added to adjust the pH to the point of minimum solubility (typically pH 2-3), causing the product to precipitate.[8]
-
Isolation: The solid is collected by filtration, washed with cold water to remove salts, and dried under vacuum.
-
Recrystallization: If further purification is needed, the crude product is recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.
Troubleshooting Guide
Problem 1: Low Yield in the Cyclocondensation (Ester Formation) Step
| Possible Cause | Recommended Action & Troubleshooting Steps |
| Incomplete Reaction | Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. Extend Time/Temp: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature while monitoring for impurity formation. |
| Side Reactions | Control Temperature: Ensure the reactor's cooling system can handle the exotherm. Consider slower, controlled addition of one reactant to manage heat generation. Optimize pH: Under strongly acidic conditions, regioselectivity issues can arise, leading to isomeric impurities.[9] Ensure conditions are neutral or mildly basic if required. |
| Poor Reagent Quality | Verify Purity: Analyze the α-haloketone and thioamide for purity before use. The α-haloketone is particularly prone to degradation. Use Fresh: Prepare or procure fresh α-haloketone for the reaction. |
Problem 2: Impurities Detected in the Final Carboxylic Acid Product
| Possible Cause | Recommended Action & Troubleshooting Steps |
| Incomplete Hydrolysis | Check Reaction Conditions: Ensure sufficient equivalents of base (e.g., NaOH) are used. Increase reaction time or temperature if necessary, monitoring by HPLC to confirm the disappearance of the ester intermediate. |
| Unreacted Starting Materials | Optimize Work-up: After hydrolysis, perform a basic wash (e.g., with sodium bicarbonate solution) to remove any unreacted acidic starting materials or byproducts. An initial wash of the basic solution with an organic solvent can remove neutral impurities before acidification. |
| Formation of Byproducts During Cyclization | Purify Intermediate: If feasible, consider isolating and purifying the ester intermediate before hydrolysis. This can be a more effective way to remove byproducts from the Hantzsch step. Re-evaluate Solvents: The choice of solvent can influence reaction rates and side product formation.[4] Screen alternative solvents if problematic impurities persist. |
Problem 3: Poor Recovery or Product Quality During Isolation
| Possible Cause | Recommended Action & Troubleshooting Steps |
| Suboptimal Precipitation pH | Determine pH Curve: Perform small-scale experiments to find the exact pH at which the product has the lowest solubility. This is often in the range of pH 1.5-2.5.[8] Control Acid Addition: Add the acid slowly to the cooled solution to avoid localized pH drops and ensure uniform crystal formation. |
| Inefficient Filtration/Washing | Select Correct Filter: Use a filter with the appropriate pore size to prevent loss of fine particles. Optimize Wash Solvent: Wash the filter cake with a minimal amount of cold solvent (typically water) to remove impurities without dissolving a significant amount of the product. |
| Ineffective Recrystallization | Screen Solvents: Test various solvent systems (e.g., ethanol, isopropanol, acetonitrile, acetone, and their mixtures with water) to find one that provides good recovery and purity. Control Cooling Rate: Cool the solution slowly to encourage the formation of larger, purer crystals, which are easier to filter. |
Data Presentation
Table 1: Typical Reaction Parameters for Hantzsch Cyclization
| Parameter | Laboratory Scale | Scale-Up Consideration |
| Solvent | Ethanol, Methanol[1] | Consider higher-boiling point solvents like Isopropanol or Toluene for better temperature control. |
| Temperature | Reflux (65-85 °C) | Maintain jacket temperature significantly lower than the target internal temperature to manage exotherm. |
| Reaction Time | 2-6 hours | May need to be extended due to mass transfer limitations. Monitor by HPLC for completion. |
| Stoichiometry | ~1.05 - 1.2 eq. Thioamide | Maintain slight excess of thioamide, but avoid large excesses which complicate purification. |
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate
-
To a temperature-controlled reactor, charge 3-fluorothiobenzamide (1.0 eq) and a suitable solvent (e.g., ethanol, ~5-10 volumes).
-
Begin agitation and heat the mixture to 50-60 °C.
-
Slowly add ethyl 2-bromo-3-oxobutanoate (1.0-1.05 eq) over 1-2 hours, maintaining the internal temperature below 75 °C.
-
After the addition is complete, hold the reaction mixture at reflux (approx. 78-80 °C) for 3-5 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Once complete, cool the reaction mixture to room temperature. The crude ester may be isolated by concentration and precipitation or used directly in the next step.
Protocol B: Hydrolysis to this compound
-
To the reactor containing the crude ethyl ester solution from Protocol A, add an aqueous solution of sodium hydroxide (2.0-2.5 eq).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours until HPLC analysis confirms the complete disappearance of the ester.
-
Cool the mixture to 20-25 °C and, if necessary, filter to remove any insoluble material.
-
Wash the aqueous solution with an organic solvent like MTBE to remove organic impurities.
-
Cool the aqueous layer to 0-5 °C.
-
Slowly add concentrated hydrochloric acid to adjust the pH to ~2, causing the product to precipitate.[8]
-
Stir the resulting slurry at 0-5 °C for at least 1 hour.
-
Isolate the solid product by filtration. Wash the filter cake with cold deionized water.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. synarchive.com [synarchive.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of Thiazole Carboxamides in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole carboxamides. This resource provides essential information on the stability of these compounds in solution, offering troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of thiazole carboxamides in solution?
A1: The stability of thiazole carboxamides is primarily influenced by pH, temperature, and the presence of oxidative agents. Like other carboxamides, they are susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of degradation is also temperature-dependent, increasing at higher temperatures.[1][2]
Q2: What is the most common degradation pathway for thiazole carboxamides?
A2: The most common degradation pathway is the hydrolysis of the amide bond. This reaction breaks the amide linkage, yielding a thiazole carboxylic acid and a corresponding amine. This process can be catalyzed by both acids and bases.[1]
Q3: Are there any general guidelines for selecting a suitable solvent to enhance stability?
A3: To minimize degradation, it is advisable to use aprotic solvents or buffered aqueous solutions at a pH where the compound exhibits maximum stability (typically near neutral pH). It is crucial to determine the optimal pH for your specific thiazole carboxamide derivative through stability studies. While many thiazole derivatives are soluble in organic solvents like alcohol and ether, their stability in these solvents over time should be verified.[3]
Q4: How can I monitor the degradation of my thiazole carboxamide compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the degradation of thiazole carboxamides.[4] It allows for the separation and quantification of the parent compound and its degradation products over time. Other useful analytical methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low bioactivity or inconsistent results. | Compound degradation in the experimental medium. | 1. Perform a preliminary stability study of your compound under the exact experimental conditions (media, pH, temperature). 2. Prepare fresh solutions of the compound immediately before each experiment. 3. If the compound is unstable, consider using a more stable analog or adjusting the experimental protocol (e.g., shorter incubation times). |
| Appearance of new peaks in HPLC chromatogram over time. | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products.[6][7] 2. Use LC-MS to determine the mass of the new peaks and elucidate the structures of the degradation products. This can confirm the degradation pathway (e.g., hydrolysis).[8] |
| Precipitation of the compound from solution. | Poor solubility or pH-dependent solubility. | 1. Determine the solubility of your compound at different pH values. 2. Use co-solvents (e.g., DMSO, ethanol) to increase solubility, but be mindful of their potential impact on compound stability and the biological assay.[9] 3. Adjust the pH of the solution to a range where the compound is both soluble and stable. |
| Discoloration of the solution. | Oxidation or other chemical reactions. | 1. Store stock solutions protected from light and air (e.g., in amber vials, under an inert atmosphere like nitrogen or argon). 2. Avoid using solvents that may contain peroxides. 3. Include antioxidants in the formulation if compatible with the experimental setup. |
Quantitative Data Summary
The stability of thiazole carboxamides is highly dependent on their specific chemical structure and the conditions they are subjected to. The following table provides an example of pH-dependent stability data that could be generated for a novel thiazole carboxamide.
| pH | Temperature (°C) | Half-life (t½) in hours | Primary Degradation Product |
| 2.0 | 37 | 12.5 | Thiazole-4-carboxylic acid |
| 5.0 | 37 | 150.2 | Thiazole-4-carboxylic acid |
| 7.4 | 37 | > 500 | Not significant |
| 9.0 | 37 | 48.7 | Thiazole-4-carboxylic acid |
Note: This is illustrative data. Actual values must be determined experimentally for each compound.
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment using HPLC
This protocol outlines a method to assess the stability of a thiazole carboxamide at different pH values.
1. Materials:
- Thiazole carboxamide compound
- HPLC-grade water, acetonitrile, and methanol
- Phosphate, citrate, and borate buffers at various pH values (e.g., pH 2, 5, 7.4, 9)
- HPLC system with a UV detector and a C18 column
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of the thiazole carboxamide in a suitable organic solvent (e.g., DMSO, methanol).
- Preparation of Test Solutions: Dilute the stock solution in the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
- Incubation: Incubate the test solutions at a constant temperature (e.g., 37°C).
- Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
- HPLC Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of the parent compound. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.[4]
- Data Analysis: Plot the natural logarithm of the compound's concentration versus time. The slope of this line will be the negative of the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[6][10]
1. Stress Conditions:
- Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
- Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.
- Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
2. Analysis:
- Following exposure to each stress condition, analyze the samples by HPLC and LC-MS.
- Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
- Use the mass spectral data to propose structures for the major degradation products.
Visualizations
Caption: Workflow for assessing the stability of a new thiazole carboxamide.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: General hydrolysis pathway for thiazole carboxamides.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: One-Pot Thiazole Synthesis Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of one-pot thiazole synthesis, primarily focusing on the widely used Hantzsch thiazole synthesis and its variations.
Troubleshooting Guides
This section addresses common issues encountered during the work-up of one-pot thiazole synthesis in a question-and-answer format.
Issue 1: The thiazole product does not precipitate upon addition of base.
-
Question: I've completed the reaction and added a base (e.g., aqueous sodium carbonate or sodium bicarbonate), but my product hasn't precipitated. What should I do?
-
Answer: This is a common issue, especially if the product has higher solubility in the reaction solvent or if the concentration is low. Here are a few troubleshooting steps:
-
Concentrate the reaction mixture: Before adding the base, you can partially remove the solvent under reduced pressure. This will increase the concentration of your product and may facilitate precipitation upon neutralization.
-
Cool the mixture: After adding the base, cool the mixture in an ice bath. Lowering the temperature often decreases the solubility of the product, promoting precipitation.[1]
-
Salting out: If the product is somewhat water-soluble, adding a saturated solution of sodium chloride (brine) can decrease its solubility in the aqueous layer, a phenomenon known as "salting out," which may induce precipitation.[1]
-
Extraction: If precipitation is unsuccessful, the product can be recovered by liquid-liquid extraction. Partition the reaction mixture between an organic solvent (like ethyl acetate) and aqueous sodium bicarbonate. The organic layer can then be separated, dried, and the solvent evaporated to yield the crude product, which can then be purified.
-
Issue 2: The isolated product is impure.
-
Question: My crude product, obtained after precipitation and filtration, shows significant impurities on TLC and NMR analysis. How can I improve its purity?
-
Answer: Impurities in one-pot thiazole synthesis can arise from unreacted starting materials (especially excess thioamide), side products, or decomposition. Here are some purification strategies:
-
Recrystallization: This is a highly effective method for purifying solid products. A minimal amount of a suitable hot solvent (e.g., ethanol) can be used to dissolve the crude product, and upon cooling, the pure thiazole derivative should crystallize out, leaving impurities in the solution.[1]
-
Column Chromatography: For products that are difficult to recrystallize or are oily, silica gel column chromatography is the preferred method of purification. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) can separate the desired product from impurities.
-
Washing: Thoroughly washing the filtered crude product with cold water can help remove water-soluble impurities like salts and unreacted thiourea.[1] Washing with a small amount of cold solvent in which the product is sparingly soluble can also be effective.
-
Issue 3: Low yield of the final product.
-
Question: After work-up and purification, my final yield is very low. What are the potential causes and how can I improve it?
-
Answer: Low yields can be attributed to several factors, from the reaction conditions to the work-up procedure.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is slow, consider increasing the reaction time or temperature.
-
Losses During Work-up:
-
Precipitation: If the product is partially soluble in the work-up solvent, some of it will be lost in the filtrate. Try to use a solvent for precipitation and washing in which your product has minimal solubility.
-
Extraction: During liquid-liquid extraction, multiple extractions of the aqueous layer with the organic solvent will ensure maximum recovery of the product.
-
Purification: Significant product loss can occur during recrystallization if too much solvent is used or during column chromatography if the product is not completely eluted.
-
-
Side Reactions: The Hantzsch synthesis can sometimes yield side products. Optimizing the reaction conditions (e.g., temperature, stoichiometry of reactants) can help minimize these.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding a base like sodium carbonate during the work-up?
A1: The Hantzsch thiazole synthesis is often carried out under conditions that produce the thiazole as an acid salt (e.g., hydrochloride or hydrobromide). Adding a weak base neutralizes this salt, converting the thiazole to its free base form, which is typically less soluble in the aqueous reaction mixture and thus precipitates out.[1]
Q2: How can I remove unreacted thiourea from my product?
A2: Thiourea is generally used in excess and is water-soluble. During the work-up, unreacted thiourea will largely remain in the aqueous filtrate after the product has been precipitated and filtered. Thoroughly washing the filtered product with cold water is usually sufficient to remove residual thiourea.[1]
Q3: My product is a dark-colored oil/solid. How can I decolorize it?
A3: Colored impurities can sometimes form during the reaction. These can often be removed by:
-
Recrystallization with activated charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Silica gel chromatography: Colored impurities can often be separated from the product on a silica gel column.
Q4: What are the key safety precautions to take during the work-up?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[1] Alpha-haloketones are lachrymatory and corrosive, so they should be handled with care. The solvents used for extraction and purification are often flammable.
Experimental Protocols
Protocol 1: Standard Work-up by Precipitation for 2-Amino-4-phenylthiazole
This protocol is a typical example of a Hantzsch thiazole synthesis work-up.
-
Cooling: After the reaction is complete (typically after heating a mixture of 2-bromoacetophenone and thiourea in methanol for 30 minutes), remove the reaction vessel from the heat source and allow it to cool to room temperature.
-
Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃). Swirl the mixture to ensure thorough mixing. The 2-amino-4-phenylthiazole product, being poorly soluble in water, will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water to remove any remaining salts and water-soluble impurities.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry, or dry it in a desiccator to obtain the crude product.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.
Protocol 2: Work-up by Extraction for Products That Do Not Precipitate
This protocol is suitable when the thiazole product is soluble in the reaction mixture even after neutralization.
-
Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.
-
Partitioning: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel. Add an aqueous solution of sodium bicarbonate to neutralize any acid.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with fresh portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Quantitative Data Summary
The yield of one-pot thiazole synthesis can be influenced by the work-up and purification method. Below is a summary of typical yields reported for Hantzsch-type syntheses under different conditions.
| Thiazole Derivative | Synthesis Method | Work-up Procedure | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Conventional Heating | Precipitation with Na₂CO₃, Filtration | High | --INVALID-LINK-- |
| Substituted 2-aminothiazoles | Solvent-free, Grinding | Poured on crushed ice, Filtration, Recrystallization from aq. acetic acid | 90-95% | --INVALID-LINK-- |
| Substituted Hantzsch thiazoles | Ultrasonic Irradiation | Filtration, Washing with ethanol, Evaporation | 79-90% | --INVALID-LINK-- |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave Heating | Precipitation, Filtration, Washing with acetone | up to 95% | --INVALID-LINK-- |
Visualizations
Experimental Workflow: Standard Precipitation Work-up
Caption: Workflow for a standard precipitation-based work-up.
Troubleshooting Logic: Product Does Not Precipitate
Caption: Decision-making process when the product fails to precipitate.
References
Technical Support Center: Alternative Catalysts for the Hantzsch Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alternative catalysts in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs) and related structures.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over the classical Hantzsch method?
A1: Classical Hantzsch synthesis often involves harsh conditions, long reaction times, and low product yields.[1][2] Alternative catalysts, particularly heterogeneous and "green" options, offer significant advantages, including milder reaction conditions (e.g., lower temperatures, solvent-free), shorter reaction times, higher yields, and simpler workup procedures.[3][4] Many modern catalysts are also reusable, which reduces cost and environmental impact.[2][3]
Q2: What types of alternative catalysts are commonly used for the Hantzsch reaction?
A2: A wide range of catalysts have been successfully employed. These include:
-
Heterogeneous Catalysts: Metal oxides (e.g., γ-Al2O3 nanoparticles, ZnO), zeolites, and functionalized magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) are popular due to their high efficiency and ease of recovery.[3][4][5][6]
-
Organocatalysts: Chiral phosphoric acids (like BINOL derivatives) and L-proline have been used to achieve enantioselective synthesis of dihydropyridines.[7][8]
-
Ionic Liquids (ILs): ILs can act as both the solvent and catalyst, promoting the reaction under mild conditions and allowing for easy catalyst recycling.[1][9][10]
-
Nanocatalysts: Materials like AlCl3@ZnO nanoparticles offer a high surface area, leading to enhanced catalytic activity and high yields under solvent-free conditions.[5][11]
Q3: Can the Hantzsch reaction be performed under solvent-free or aqueous conditions?
A3: Yes, many modern protocols are designed to be more environmentally friendly. Several studies have demonstrated high yields for the Hantzsch reaction under solvent-free conditions, often facilitated by nanocatalysts or microwave irradiation.[2][3][5] Additionally, "on-water" synthesis has been developed as a catalyst-free, eco-friendly method that produces the desired products in good yields.[12][13]
Q4: How can I recover and reuse a heterogeneous catalyst?
A4: The recovery method depends on the catalyst type. Magnetic nanocatalysts can be easily separated from the reaction mixture using an external magnet.[2] Other solid catalysts, like γ-Al2O3 nanoparticles or zeolites, can be recovered by simple filtration, washed with a suitable solvent like ethyl acetate, dried, and then reused for subsequent reactions.[3] Studies have shown that many of these catalysts can be reused multiple times without a significant loss of activity.[2][3]
Troubleshooting Guide
This guide addresses common problems encountered during the Hantzsch synthesis using alternative catalysts.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Verify the purity and activity of your catalyst. For heterogeneous catalysts, ensure they have been activated correctly (e.g., by heating) if required by the protocol. For sensitive organocatalysts, check for degradation.[14] |
| Incorrect Stoichiometry | Ensure the correct molar ratios of the aldehyde, β-ketoester (2 equivalents), and nitrogen source are used. The typical ratio is 1:2:1.[14] |
| Suboptimal Conditions | The reaction is highly dependent on temperature and solvent. Screen different solvents or consider solvent-free conditions.[14][15] Gradually optimize the temperature; some modern catalysts work best at room temperature, while others require gentle heating.[15] |
| Poor Reactant Quality | Use pure starting materials. Impurities in aldehydes or β-ketoesters can lead to side reactions. Some nitrogen sources, like diacetonamine, can degrade over time and should be stored properly and used when fresh.[14] |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC).[14] If the reaction stalls, consider incrementally increasing the catalyst loading or temperature.[15] |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Oxidation of Dihydropyridine | The desired 1,4-dihydropyridine product can oxidize to the corresponding pyridine, especially at high temperatures or in the presence of air.[16] To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid excessive heat.[16] |
| Knoevenagel Condensation Product | The formation of the chalcone intermediate (from the aldehyde and β-ketoester) is a key step, but it can sometimes be isolated as a major byproduct if the subsequent steps do not proceed efficiently.[1] Ensure the nitrogen source is active and well-mixed. |
| Multiple Spots on TLC | The presence of multiple spots on a TLC plate indicates the formation of byproducts.[14] This can result from suboptimal conditions or reactant impurities. Re-evaluate the reaction temperature, solvent, and purity of starting materials. Purification by column chromatography may be necessary.[14] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product Precipitation | In many cases, the DHP product will precipitate from the reaction mixture upon cooling. This allows for simple isolation by filtration.[14] |
| Product Remains in Solution | If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[14] |
| Catalyst Contamination | If using a heterogeneous catalyst, ensure it is completely removed before workup. For magnetic catalysts, use a strong magnet. For other solids, use fine filtration. Incomplete removal can complicate purification and subsequent characterization.[2][3] |
Data Presentation: Comparison of Alternative Catalysts
The following table summarizes the performance of various alternative catalysts for the Hantzsch synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate from benzaldehyde, ethyl acetoacetate, and an ammonia source.
| Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| No Catalyst | - | Ethanol | Reflux | 8 h | 65 | [17] |
| γ-Al2O3 NPs | 0.2 g | Solvent-free | 90 | 5 min | 95 | [3] |
| AlCl3@ZnO NPs | 1.17 mmol | Solvent-free | Room Temp. | 2 h | 94 | [5] |
| Zr-ZSM-5 Zeolite | 30 mg | - | 300 (MW) | 25-35 min | 96 | [4][18] |
| Fe3O4@SiO2-SO3H | - | Ethanol | 60 | 0.5 h | 96 | [17] |
| Ionic Liquid | - | [bmim][BF4] | - | - | - | [19] |
| p-TSA | - | Aqueous (SDS) | - | - | 96 | [1] |
| BINOL-phosphoric acid | 10 mol % | - | - | - | 84-85 | [8] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis using γ-Al2O3 Nanoparticles (Solvent-Free)
This protocol is adapted from a procedure using γ-Al2O3 nanoparticles as a reusable heterogeneous catalyst.[3]
-
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (2 mmol)
-
γ-Al2O3 nanoparticles (0.2 g)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and γ-Al2O3 nanoparticles (0.2 g).
-
Stir the mixture vigorously at 90°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5-15 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the flask and filter to separate the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the pure 1,4-dihydropyridine.
-
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Micelles
This protocol is based on a green chemistry approach using ultrasound irradiation.[1][16]
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium carbonate (1 mmol)
-
Deionized water (5 mL)
-
p-Toluenesulfonic acid (PTSA) or Sodium dodecyl sulfate (SDS) (catalytic amount)
-
-
Procedure:
-
In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium carbonate (1 mmol), and catalyst in deionized water (5 mL).
-
Place the sealed vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature for the optimized time (typically 30-60 minutes).
-
Monitor the reaction via TLC.
-
Upon completion, the product may precipitate. Collect the solid by filtration.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
Caption: General experimental workflow for the Hantzsch reaction.
Caption: Catalyst selection guide based on experimental goals.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. A magnetic nanoparticle supported Ni2+-containing ionic liquid as an efficient nanocatalyst for the synthesis of Hantzsch 1,4-dihydropyridines in a solvent-free dry-system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 5. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ripublication.com [ripublication.com]
Validation & Comparative
A Comparative Analysis of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid and Leading Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Aurora kinase inhibitor landscape, with a special focus on the publicly available data for 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid and its analogs, benchmarked against established clinical and preclinical Aurora kinase inhibitors. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel anticancer therapeutics targeting the Aurora kinase family.
Executive Summary
The Aurora kinases (A, B, and C) are critical regulators of mitosis, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A multitude of small molecule inhibitors have been developed, demonstrating varying degrees of potency and selectivity against the different Aurora kinase isoforms. While extensive data is available for numerous clinical and preclinical candidates, specific Aurora kinase inhibitory activity for this compound is not prominently documented in publicly accessible scientific literature. However, research on structurally related 2-phenylthiazole-4-carboxamide derivatives indicates that a 3-fluoro analog exhibits cytotoxic activity against several cancer cell lines, with IC50 values below 10 μg/mL[1]. This suggests potential antiproliferative effects of this chemical scaffold, although direct evidence of Aurora kinase inhibition is not specified.
This guide presents a detailed comparison of well-characterized Aurora kinase inhibitors, providing a framework for evaluating novel compounds like this compound.
Comparative Performance of Aurora Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of several prominent Aurora kinase inhibitors against Aurora A, B, and C kinases. These values are critical for understanding the potency and selectivity profile of each compound.
| Compound Name (Synonym) | Target | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Clinical Phase |
| Alisertib (MLN8237) | Aurora A selective | 1.2 | 396.5 | - | Phase 3 |
| Tozasertib (VX-680, MK-0457) | Pan-Aurora | 0.6 (Ki) | 18 (Ki) | 4.6 (Ki) | Phase 2 |
| Barasertib (AZD1152-HQPA) | Aurora B selective | 1368 | 0.37 | 17 | Phase 1/2 |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 | Phase 2 |
| CCT129202 | Pan-Aurora | 42 | 198 | 227 | Preclinical |
| AMG 900 | Pan-Aurora | 5 | 4 | 1 | Phase 1 |
| SNS-314 | Pan-Aurora | 9 | 31 | 3 | Phase 1 |
| ZM447439 | Pan-Aurora | 110 | 130 | - | Preclinical |
| PHA-680632 | Pan-Aurora | 27 | 135 | 120 | Preclinical |
Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources[2][3][4]. "Ki" denotes the inhibition constant.
Experimental Methodologies
The evaluation of Aurora kinase inhibitors typically involves a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified Aurora kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The transfer of phosphate from ATP to the substrate is measured, often using methods like radiometric assays (incorporation of ³²P or ³³P), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).
Generalized Protocol (ADP-Glo™ Assay):
-
Reaction Setup: In a multi-well plate, the recombinant Aurora kinase enzyme, a specific peptide substrate (e.g., Kemptide), and ATP are combined in a kinase assay buffer.
-
Inhibitor Addition: The test compound, such as this compound, is added at a range of concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is added, which contains an enzyme that converts the generated ADP back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
Cell-based assays are crucial for determining the effect of an inhibitor on Aurora kinase activity within a cellular context, providing insights into cell permeability, target engagement, and downstream phenotypic consequences.
1. Inhibition of Histone H3 Phosphorylation (Aurora B Activity Marker):
Principle: Aurora B kinase phosphorylates Histone H3 at Serine 10 (H3S10) during mitosis. Inhibition of Aurora B leads to a decrease in the levels of phospho-H3S10.
Generalized Protocol (Immunofluorescence):
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., HeLa, HCT116) is cultured and treated with various concentrations of the inhibitor for a specific duration.
-
Cell Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody specific for phospho-H3S10, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Cells are imaged using a fluorescence microscope or a high-content imaging system. The intensity of the phospho-H3S10 signal is quantified to determine the extent of Aurora B inhibition.
2. Cell Viability/Cytotoxicity Assay:
Principle: This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
Generalized Protocol (MTT or CellTiter-Glo® Assay):
-
Cell Seeding and Treatment: Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours).
-
Reagent Addition: A reagent such as MTT (which is converted to a colored formazan product by viable cells) or CellTiter-Glo® (which measures ATP levels as an indicator of cell viability) is added.
-
Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the IC50 value for cytotoxicity.
Visualizing Key Pathways and Processes
To better understand the context of Aurora kinase inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Conclusion
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiazole Carboxylic Acids for Drug Discovery
A detailed guide for researchers and drug development professionals on the impact of fluorination on the physicochemical properties, biological activity, and pharmacokinetic profile of thiazole carboxylic acids.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a molecule's properties to enhance its therapeutic potential. This guide provides a comprehensive comparative analysis of a representative pair of thiazole carboxylic acids: the non-fluorinated 2-phenylthiazole-4-carboxylic acid and its fluorinated analog, 2-(4-fluorophenyl)thiazole-4-carboxylic acid . By examining their physicochemical characteristics, biological activities, and pharmacokinetic profiles, we aim to provide a clear, data-driven understanding of the effects of fluorination in this important heterocyclic scaffold.
Physicochemical Properties: The Impact of Electronegativity
Fluorine's high electronegativity exerts a profound influence on the electronic properties of the thiazole carboxylic acid scaffold, leading to significant changes in acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's solubility, absorption, distribution, and target engagement.
| Property | 2-phenylthiazole-4-carboxylic acid | 2-(4-fluorophenyl)thiazole-4-carboxylic acid | Impact of Fluorination |
| pKa | Data not available in searched literature | Data not available in searched literature | Expected to decrease (increase in acidity) due to the electron-withdrawing nature of fluorine, which stabilizes the carboxylate anion. |
| LogP | Data not available in searched literature | 2.3 (Computed)[1] | Generally expected to increase lipophilicity, which can enhance membrane permeability. |
Note: While specific experimental data for the pKa and LogP of both compounds were not found in the same study, the general principles of fluorine's effects are well-established in medicinal chemistry. The provided LogP value is a computed prediction.
Biological Activity: Modulating Target Affinity and Selectivity
The introduction of a fluorine atom can significantly alter the binding affinity and selectivity of a molecule for its biological target. Thiazole carboxylic acids have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs).
Cyclooxygenase-2 (COX-2) Inhibition
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. Thiazole-based compounds have been explored as CA inhibitors. For example, 2-amino-5-phenylthiazole-4-carboxylic acid has been identified as a potent CA-III inhibitor with a Ki of 0.5 μM.[2] The electronic modifications induced by fluorine can influence the interaction with the zinc ion in the active site of CAs, potentially altering inhibitory activity.
| Biological Target | 2-phenylthiazole-4-carboxylic acid (Derivatives) | 2-(4-fluorophenyl)thiazole-4-carboxylic acid (Derivatives) | Impact of Fluorination on Activity |
| COX-2 Inhibition (IC50) | Data on derivatives suggest potential for inhibition.[2][3][4] | Derivatives with fluoro-phenyl moieties show potent inhibition in other scaffolds.[2][5] | Often enhances potency and selectivity. |
| Carbonic Anhydrase Inhibition (Ki/IC50) | Thiazole carboxylic acids show inhibitory activity.[2] | Data not available for direct comparison. | Can modulate binding affinity. |
Note: The table presents qualitative trends based on studies of related compounds, as direct comparative IC50 values for the parent compounds were not found in the searched literature.
Pharmacokinetic Profile: Enhancing Drug-Like Properties
Fluorination is a widely used strategy to improve the pharmacokinetic properties of drug candidates, including metabolic stability and membrane permeability.
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically liable C-H bond with a C-F bond can block a major route of metabolism, thereby increasing the drug's half-life and bioavailability.
Membrane Permeability
The increased lipophilicity often associated with fluorination can enhance a compound's ability to cross biological membranes, a critical factor for oral absorption and distribution to target tissues. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability.
| Pharmacokinetic Parameter | Non-Fluorinated Analog | Fluorinated Analog | Impact of Fluorination |
| Metabolic Stability | More susceptible to oxidative metabolism. | Generally more resistant to metabolism at the site of fluorination. | Increases metabolic stability and half-life. |
| Membrane Permeability (PAMPA) | Data not available | Data not available | Generally expected to increase due to higher lipophilicity. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of fluorinated and non-fluorinated thiazole carboxylic acids.
pKa Determination by Potentiometric Titration
Principle: This method involves the gradual addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting change in pH using a pH meter. The pKa is determined from the inflection point of the titration curve.
Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Prepare a 1 mM solution of the thiazole carboxylic acid in a suitable solvent (e.g., water with a co-solvent if necessary for solubility).
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve.[5][6][7][8]
LogP Determination by Shake-Flask Method
Principle: The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between two immiscible phases, typically n-octanol and water.
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the thiazole carboxylic acid in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[9][10][11][12][13]
Cell Permeability Assessment by Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a non-cell-based assay that measures the ability of a compound to diffuse through an artificial lipid membrane, providing a high-throughput screen for passive permeability.
Protocol:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Donor Plate Preparation: Add the test compound solution (e.g., 10 mM in DMSO, diluted in buffer) to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated from the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.[2][14][15][16][17]
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay is based on the fluorometric detection of a product generated by the enzymatic reaction.
Protocol:
-
Reagent Preparation: Prepare solutions of COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and the test compounds at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the test compound (or vehicle control). Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration.[18][19][20][21]
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
Principle: This assay determines the inhibitory effect of a compound on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare solutions of carbonic anhydrase, p-NPA substrate, and the test compounds at various concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the carbonic anhydrase enzyme and the test compound (or vehicle control). Incubate for a pre-determined time to allow for inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate to initiate the reaction.
-
Absorbance Measurement: Measure the increase in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[3][4][22][23]
Visualizing the Impact of Fluorination
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a relevant signaling pathway, a general experimental workflow for compound evaluation, and the logical relationship of fluorination's effects.
Caption: General experimental workflow for the comparative analysis.
Caption: Simplified COX-2 signaling pathway and point of inhibition.
Caption: Logical relationship of the key effects of fluorination.
Conclusion
The strategic incorporation of fluorine into the 2-phenylthiazole-4-carboxylic acid scaffold is predicted to significantly enhance its drug-like properties. The expected decrease in pKa, increase in lipophilicity, and improved metabolic stability are all desirable attributes in drug design. While direct comparative biological data for the parent compounds is limited, the analysis of related structures suggests that fluorination has the potential to modulate potency and selectivity against important therapeutic targets like COX-2 and carbonic anhydrases. This guide provides a foundational framework and detailed experimental protocols for researchers to further explore the promising therapeutic potential of fluorinated thiazole carboxylic acids.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. research.aalto.fi [research.aalto.fi]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US8986781B2 - Immobilized multi-layer artificial membrane for permeability measurements (PAMPA) - Google Patents [patents.google.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 2-Phenylthiazoles: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationships (SAR) of 2-phenylthiazole derivatives reveals critical insights for the targeted design of novel therapeutics. This guide provides a comparative analysis of these derivatives in two key therapeutic areas: oncology and mycology. By examining the impact of structural modifications on biological activity, supported by experimental data and detailed protocols, we aim to equip researchers and drug development professionals with the knowledge to advance the design of more potent and selective agents.
The 2-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore the SAR of 2-phenylthiazole derivatives as both anticancer and antifungal agents, highlighting key structural features that govern their efficacy.
Anticancer Activity: Targeting Cellular Proliferation
A series of 2-phenylthiazole-4-carboxamide derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. The core structure's potency is significantly influenced by the nature and position of substituents on the pendant arylacetamido group.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50) of representative 2-phenylthiazole-4-carboxamide derivatives against a panel of human cancer cell lines. The data illustrates the impact of different substituents on anticancer potency.
| Compound ID | R Group (Arylacetamido) | T47D (Breast Cancer) IC50 (µg/mL) | Caco-2 (Colorectal Cancer) IC50 (µg/mL) | HT-29 (Colon Cancer) IC50 (µg/mL) |
| 1 | 4-OCH₃ | > 50 | 18.4 | > 50 |
| 2 | 2-OCH₃ | 9.8 | 21.3 | 8.7 |
| 3 | 3-F | 7.2 | 8.5 | 6.4 |
Data compiled from published studies.[1]
Structure-Activity Relationship Insights:
-
Substitution at the para-position of the arylacetamido ring with a methoxy group (Compound 1) leads to a decrease in activity against T47D and HT-29 cell lines, although it shows moderate activity against Caco-2 cells.[1]
-
Moving the methoxy group to the ortho-position (Compound 2) results in a significant improvement in activity against T47D and HT-29 cell lines.[1]
-
The introduction of a fluorine atom at the meta-position (Compound 3) yields the most potent compound in this series, with good cytotoxic activity across all three cell lines, demonstrating IC50 values below 10 µg/mL.[1]
This suggests that both the position and the electronic nature of the substituent on the arylacetamido ring are critical for cytotoxic activity.
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxic activity of the 2-phenylthiazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., T47D, Caco-2, HT-29) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-phenylthiazole derivatives (typically ranging from 0.1 to 100 µg/mL) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Visualizing the Mechanism: Apoptosis Signaling Pathway
Many anticancer agents, including potentially these 2-phenylthiazole derivatives, induce programmed cell death or apoptosis. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.
Antifungal Activity: Inhibiting Fungal Viability
2-Phenylthiazole derivatives have also demonstrated significant potential as antifungal agents, primarily by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Comparative Antifungal Activity Data
The minimum inhibitory concentration (MIC) is a key metric for antifungal activity. The table below compares the MIC values of a lead compound (SCZ-14) and an optimized derivative (B9) against various fungal strains.
| Compound ID | R1 (Thiazole C4) | R2 (Phenyl C4) | C. albicans MIC (µg/mL) | C. tropicalis MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| SCZ-14 (Lead) | -CH₃ | -Cl | 1-16 | 1-16 | 1-16 |
| B9 (Optimized) | -H | -CF₃ | 0.125-0.5 | 0.25-1 | 0.125-0.5 |
Data compiled from published studies.[2][3][4]
Structure-Activity Relationship Insights:
-
The lead compound, SCZ-14, which has a methyl group at the C4 position of the thiazole ring, exhibits moderate antifungal activity.[2][4]
-
Removal of the methyl group at the C4 position of the thiazole ring and replacement of the chloro group with a trifluoromethyl group on the phenyl ring (Compound B9) leads to a significant increase in antifungal potency against all tested strains.[2][3]
-
Specifically, the absence of a bulky substituent at the C4 position of the thiazole ring is thought to reduce steric hindrance within the CYP51 binding pocket, leading to improved inhibitory activity.[4]
These findings underscore the importance of substitution patterns on both the thiazole and phenyl rings for potent CYP51 inhibition.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) of the antifungal compounds is determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Procedure:
-
Preparation of Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final inoculum concentration.
-
Compound Dilution: The 2-phenylthiazole derivatives are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualizing the Mechanism: SAR Study Workflow
The process of conducting a structure-activity relationship study is a systematic approach to understanding how chemical structure relates to biological activity. The following diagram outlines a typical workflow.
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of Novel Thiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with demonstrated pharmacological activities.[1][2] In the realm of oncology, novel thiazole derivatives are continuously being explored for their potential as potent and selective anticancer agents.[3] This guide provides a comparative overview of the anticancer activity of recently developed thiazole compounds, detailing their efficacy against various cancer cell lines and elucidating their mechanisms of action. The information presented herein is supported by experimental data and detailed protocols to aid researchers in the validation and development of the next generation of thiazole-based cancer therapeutics.
Comparative Anticancer Activity of Novel Thiazole Derivatives
The in vitro cytotoxic activity of novel thiazole compounds is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to determine the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of several novel thiazole derivatives against a panel of human cancer cell lines, in comparison to established standard drugs.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Reference Drug (IC50 µM) |
| Thiazole Derivative 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | Staurosporine (6.77 ± 0.41 in MCF-7, 8.4 ± 0.51 in HepG2) |
| Thiazole Derivative 4 | 5.73 | - | 12.15 | - | Staurosporine (6.77 in MCF-7, 7.03 in MDA-MB-231) |
| Thiazole-naphthalene 5b | 0.48 ± 0.03 | - | - | 0.97 ± 0.13 | Cisplatin, 5-Fluorouracil, Tamoxifen, CA-4 |
| Compound 8 | 3.36 - 6.09 | - | - | - | Staurosporine (5.25) |
| Compound PVS 03 | - | No inhibition | Inhibition observed | - | Dasatinib |
Table 1: Comparative in vitro cytotoxic activity (IC50) of selected novel thiazole derivatives against various human cancer cell lines.
Mechanisms of Action: Targeting Key Signaling Pathways
Novel thiazole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. Two prominent pathways targeted by these compounds are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][5] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[6] Certain thiazole derivatives have been identified as potent inhibitors of this pathway.[7]
Caption: PI3K/Akt/mTOR pathway inhibition by novel thiazole compounds.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy.[9] Several novel thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2.[1]
Caption: VEGFR-2 signaling pathway inhibition by novel thiazole compounds.
Experimental Protocols for Validation
Accurate and reproducible experimental protocols are fundamental for validating the anticancer activity of novel compounds. The following sections provide detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Novel thiazole compounds and standard anticancer drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the novel thiazole compounds and a standard drug. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the thiazole compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide, and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Experimental Workflow
The validation of a novel anticancer compound typically follows a structured workflow, from initial screening to mechanistic studies.
Caption: A typical workflow for validating novel anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. jpionline.org [jpionline.org]
- 3. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties | Semantic Scholar [semanticscholar.org]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling Guide for 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid. In the absence of publicly available experimental data for this specific molecule, we present a detailed roadmap for its evaluation, alongside a hypothetical comparative analysis against established kinase inhibitors. This document is intended to serve as a robust template for researchers undertaking selectivity profiling to inform lead optimization and preclinical safety assessment.
Introduction: The Critical Role of Selectivity Profiling
This compound is a small molecule belonging to the thiazole class of compounds, a scaffold known to exhibit a wide range of biological activities.[1][2] Thiazole derivatives have been explored for various therapeutic applications, including as kinase inhibitors for cancer treatment.[3] The ultimate success of a targeted therapeutic hinges not only on its on-target potency but also on its selectivity. Off-target interactions can lead to unforeseen side effects or toxicity, potentially derailing an otherwise promising drug candidate. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount.
This guide outlines a systematic approach to profile the selectivity of this compound. We detail essential experimental protocols and provide a hypothetical comparison with well-characterized kinase inhibitors to illustrate data interpretation.
Experimental Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is recommended to build a comprehensive selectivity profile. This typically involves initial broad screening followed by more focused functional and cellular assays.
Primary Target Class Screening: Kinome Profiling
Given that many thiazole-based compounds interact with kinases, a broad kinase panel screen is the logical first step.
Experimental Protocol: In Vitro Kinase Panel Screen (e.g., KINOMEscan™)
-
Objective: To identify the kinase targets of this compound across the human kinome.
-
Methodology: A competition binding assay is a common and effective method.[1][3]
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A typical screening concentration is 1 µM.
-
Assay Principle: The test compound is incubated with a panel of human kinases, each tagged with a DNA-label. An immobilized, active-site directed ligand is used as a competitor. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction. A common threshold for a significant "hit" is a %Ctrl < 35 or a percentage inhibition > 65%.
-
-
Alternative Methods: Radiometric assays, such as the one described by BenchChem, measure the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate and can also be used for large-scale kinase profiling.[4]
Secondary Off-Target Screening
To assess broader selectivity, the compound should be screened against a panel of non-kinase targets.
Experimental Protocol: Off-Target Safety Panel
-
Objective: To identify potential interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Methodology: A variety of in vitro binding or functional assays are employed by commercial vendors (e.g., Eurofins SafetyScreen).
-
Compound Submission: The compound is submitted at a specified concentration (e.g., 10 µM).
-
Assay Formats: These can include radioligand binding assays for receptors, functional assays for ion channels (e.g., patch-clamp electrophysiology), and enzymatic assays for other enzymes.
-
Data Interpretation: Results are typically reported as the percent inhibition or activation at the tested concentration. A significant interaction is usually defined as >50% inhibition or activation.
-
Cellular Target Engagement and Functional Validation
In vitro hits should be validated in a cellular context to confirm target engagement and assess functional consequences.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that the compound binds to its intended target(s) inside intact cells.
-
Methodology:
-
Cell Treatment: A relevant cell line is incubated with this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Protein Quantification: The cells are lysed, and the soluble protein fraction is separated from the aggregated protein by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: Target engagement by the compound stabilizes the protein, leading to a higher melting temperature. The shift in the melting curve in the presence of the compound confirms target binding.
-
Hypothetical Comparative Analysis
To contextualize the potential cross-reactivity profile of this compound, we present a hypothetical dataset comparing it against two well-characterized kinase inhibitors: Imatinib , a multi-kinase inhibitor, and Erlotinib , which is more selective for the Epidermal Growth Factor Receptor (EGFR) kinase.
Disclaimer: The following data is purely hypothetical and for illustrative purposes only. It does not represent actual experimental results.
| Target Kinase | This compound (% Inhibition @ 1µM) | Imatinib (% Inhibition @ 1µM) | Erlotinib (% Inhibition @ 1µM) |
| ABL1 | 15 | 98 | 5 |
| KIT | 25 | 95 | 8 |
| PDGFRα | 30 | 92 | 10 |
| EGFR | 88 | 20 | 99 |
| VEGFR2 | 45 | 60 | 15 |
| SRC | 65 | 75 | 30 |
| c-Met | 92 | 10 | 5 |
| p38α (MAPK14) | 5 | 8 | 2 |
| CDK2 | 10 | 12 | 7 |
| ROCK1 | 3 | 5 | 1 |
Interpretation of Hypothetical Data:
-
This compound: In this hypothetical scenario, the compound demonstrates potent inhibition of EGFR and c-Met, with moderate activity against SRC and VEGFR2. This would classify it as a relatively selective dual inhibitor.
-
Imatinib: As expected, Imatinib shows potent inhibition of its known targets ABL1, KIT, and PDGFRα, along with significant activity against other kinases like SRC and VEGFR2, confirming its multi-kinase inhibitor profile.
-
Erlotinib: This compound displays high selectivity for its primary target, EGFR, with minimal inhibition of other kinases in this panel.
Visualizing the Profiling Workflow
A systematic workflow ensures a thorough and logical progression from broad screening to detailed characterization.
Caption: A flowchart illustrating the systematic workflow for cross-reactivity profiling of a novel compound.
Conclusion
While specific experimental data for this compound is not yet available, this guide provides a comprehensive and industry-standard framework for its cross-reactivity profiling. By employing a tiered approach, from broad kinome screening to cellular validation, researchers can build a detailed understanding of the compound's selectivity. The hypothetical comparative data illustrates how such information can be used to classify the compound and guide further development. A thorough and early assessment of off-target effects is crucial for the successful translation of any new chemical entity into a safe and effective therapeutic.
References
A Head-to-Head Battle: Thiazole Carboxamides Emerge as Potent c-Met Kinase Inhibitors Over Thiadiazole Counterparts
A comparative analysis of thiazole and thiadiazole carboxamide derivatives reveals the superior efficacy of the thiazole scaffold in inhibiting the c-Met receptor tyrosine kinase, a key target in cancer therapy. Extensive in vitro studies demonstrate that thiazole-based compounds consistently exhibit lower IC50 values against both the c-Met kinase and various human cancer cell lines, underscoring their potential as promising candidates for further anti-cancer drug development.
The dysregulation of the c-Met signaling pathway is a critical driver in the progression of numerous cancers, making it a highly attractive target for therapeutic intervention. In a recent study, researchers designed and synthesized four series of thiazole and thiadiazole carboxamide derivatives to evaluate and compare their potential as c-Met inhibitors. The findings from this research provide valuable insights into the structure-activity relationships of these compounds and highlight the thiazole carboxamide moiety as a more favorable scaffold for potent c-Met inhibition.
Unveiling the c-Met Signaling Cascade
The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), triggers a complex intracellular signaling cascade. This activation leads to the phosphorylation of key downstream proteins, ultimately promoting cell proliferation, survival, migration, and invasion – all hallmarks of cancer. The diagram below illustrates the principal pathways activated by c-Met.
Caption: Simplified c-Met signaling pathway.
Comparative Efficacy: Thiazole Takes the Lead
Biochemical and cellular assays consistently demonstrated the superior inhibitory activity of thiazole carboxamide derivatives when compared to their thiadiazole counterparts. The following tables summarize the key quantitative data from these comparative studies.
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound Series | Scaffold | Representative Compound | c-Met IC50 (nM) |
| 1 | Thiadiazole Carboxamide | 51a | >1000 |
| 2 | Thiadiazole Carboxamide | 51c | 89.72 |
| 3 | Thiazole Carboxamide | 51f | 29.05 |
| 4 | Thiazole Carboxamide | 51am | 2.54 |
Table 2: In Vitro Anti-proliferative Activity against Human Cancer Cell Lines
| Compound | MKN-45 (Gastric Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | H460 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 51f (Thiazole) | 0.15 | 0.89 | 1.23 | 2.54 |
| 51am (Thiazole) | 0.08 | 0.45 | 0.67 | 1.02 |
| Foretinib (Reference) | 0.05 | 0.31 | 0.55 | 0.98 |
The data clearly indicates that compounds with a thiazole carboxamide moiety, particularly compound 51am , exhibit significantly more potent inhibition of c-Met kinase activity and cancer cell proliferation. Notably, the IC50 value of 51am against c-Met is in the low nanomolar range, comparable to the reference inhibitor, foretinib.
Experimental Protocols
The evaluation of these c-Met inhibitors involved a series of well-defined experimental procedures. A generalized workflow for assessing inhibitor efficacy is depicted below.
Caption: General workflow for c-Met inhibitor efficacy testing.
c-Met Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
The in vitro inhibitory activity of the synthesized compounds against c-Met kinase was determined using an HTRF assay. This method measures the phosphorylation of a substrate by the kinase.
-
Reagents and Materials: Recombinant human c-Met kinase, biotinylated peptide substrate, ATP, anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-XL665 (acceptor fluorophore).
-
Procedure:
-
The c-Met kinase is incubated with the test compound at various concentrations in an assay buffer.
-
The kinase reaction is initiated by the addition of the biotinylated substrate and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection mixture containing the donor-labeled antibody and the streptavidin-acceptor is added to stop the reaction.
-
After incubation, the fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis: The ratio of the fluorescence signals at the two wavelengths is calculated. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
The anti-proliferative effects of the compounds on human cancer cell lines (MKN-45, HT-29, H460, and MDA-MB-231) were assessed using the MTT assay.
-
Cell Culture: The cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compounds and incubated for 72 hours.
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of promising compounds was evaluated in a xenograft mouse model.
-
Animal Model: Female BALB/c nude mice are used for these studies.
-
Tumor Implantation: Human gastric cancer MKN-45 cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the anti-tumor efficacy of the compound.
Conclusion
The direct comparison of thiazole and thiadiazole carboxamides as c-Met inhibitors provides compelling evidence for the superior performance of the thiazole-based scaffold. The significantly lower IC50 values in both biochemical and cellular assays position thiazole carboxamide derivatives, particularly compound 51am , as highly promising lead candidates for the development of novel and effective c-Met targeted cancer therapies. Further in vivo studies and pharmacokinetic profiling will be crucial in advancing these compounds towards clinical application.
"impact of fluorine substitution on the acidity of carboxylic acids"
An Objective Comparison of the Acidity of Fluorinated and Non-Fluorinated Carboxylic Acids for Researchers and Drug Development Professionals.
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, profoundly influencing a compound's physicochemical properties such as metabolic stability, lipophilicity, and, notably, acidity. This guide provides a comprehensive comparison of the acidity of fluorinated and non-fluorinated carboxylic acids, supported by experimental data, to elucidate the principles guiding these modifications.
The Inductive Effect of Fluorine on Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation. The introduction of fluorine, the most electronegative element, to the carbon skeleton of a carboxylic acid significantly increases its acidity.[1][2] This phenomenon is primarily attributed to the inductive effect .[1][3][4]
Fluorine atoms are potent electron-withdrawing groups, pulling electron density through the sigma (σ) bonds of the molecule towards themselves.[3][4][5] When fluorine is substituted near the carboxylic acid group, this electron-withdrawing effect delocalizes and stabilizes the negative charge of the carboxylate anion.[1][3][4] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower acid dissociation constant (pKa) value.[1]
The magnitude of this acid-strengthening effect is influenced by two key factors:
-
Number of Fluorine Atoms: The acidity increases with the number of fluorine atoms, as their inductive effects are additive.[1][4][6]
-
Position of Fluorine Atoms: The inductive effect weakens with distance. Consequently, fluorine atoms closer to the carboxyl group exert a more potent acidifying effect.[1][6]
Quantitative Comparison of pKa Values
The dramatic impact of progressive fluorine substitution on the acidity of acetic acid is clearly demonstrated by experimental pKa values. A lower pKa value indicates a stronger acid.
| Compound Name | Structure | Number of Fluorine Atoms | pKa Value |
| Acetic Acid | CH₃COOH | 0 | 4.76[7][8] |
| Fluoroacetic Acid | CH₂FCOOH | 1 | 2.58 (± 0.03)[9] |
| Difluoroacetic Acid | CHF₂COOH | 2 | 1.22 (± 0.03)[9] |
| Trifluoroacetic Acid | CF₃COOH | 3 | 0.03 (± 0.07)[9] |
As the data illustrates, each additional fluorine atom on the α-carbon (the carbon adjacent to the carboxyl group) results in a significant drop in the pKa, signifying a substantial increase in acidity. Trifluoroacetic acid (TFA) is several orders of magnitude more acidic than acetic acid.[10]
Experimental Protocols for pKa Determination
Accurate pKa determination is crucial for understanding and predicting a molecule's behavior. Several robust experimental methods are employed for this purpose.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-concentration-based method for pKa determination.[11] The chemical shift of a nucleus is sensitive to its electronic environment, which changes with protonation state.
-
Methodology: A series of solutions of the analyte is prepared in buffers of varying, precisely known pH values. The NMR spectrum (e.g., ¹H, ¹³C, or ¹⁹F) is recorded for each sample. The chemical shift of a nucleus near the acidic center is plotted against the pH. This plot yields a sigmoidal curve.[12] The pKa is determined from the inflection point of this curve, where the concentrations of the protonated and deprotonated species are equal.[12] For fluorinated compounds, ¹⁹F-NMR is particularly effective, as the fluorine chemical shift is highly sensitive to changes in the electronic environment upon deprotonation of the nearby carboxylic acid.[9][11]
Potentiometric Titration
This is a classical and highly precise method for measuring pKa.[13]
-
Methodology: A solution of the acidic compound is titrated with a strong base of known concentration (e.g., NaOH). A pH electrode is used to monitor the pH of the solution as the base is added incrementally.[13] A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where all the acid has been neutralized, is identified as the inflection point of the curve. The pKa is then determined from the pH at the half-equivalence point (the "half-volume" method), where the concentrations of the acid and its conjugate base are equal.[13][14]
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a UV-active chromophore close to the ionization site, such that the protonated and deprotonated forms have distinct UV-Vis absorption spectra.[13]
-
Methodology: The UV-Vis absorption spectrum of the compound is measured in a series of buffer solutions with different known pH values. The absorbance at a specific wavelength where the two species show a significant difference is plotted against pH, which typically results in a sigmoidal curve.[13] The pKa can then be calculated from this data, as it corresponds to the pH at the midpoint of the absorbance transition. This method is highly sensitive and can be used with very dilute solutions.[13]
Visualization of the Inductive Effect
The following diagram illustrates the underlying electronic effects responsible for the difference in acidity between acetic acid and fluoroacetic acid.
Caption: Inductive effects on acetate vs. fluoroacetate anions.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 7. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 8. An Overview of Trifluoroacetic Acid (CAS 76-05-1) | Aure Chemical [aurechem.com]
- 9. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoroacetic acid CAS#: 76-05-1 [m.chemicalbook.com]
- 11. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. pubs.acs.org [pubs.acs.org]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Thiazole-Based Anticancer Drugs
A detailed examination of the journey from laboratory assays to preclinical models for thiazole-containing therapeutics, highlighting the critical need for both in vitro and in vivo evaluation in drug development.
The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs, including potent anticancer agents like Dasatinib and Ixabepilone.[1][2][3] The journey of these drugs from concept to clinic hinges on a rigorous evaluation of their efficacy, a process that begins with controlled laboratory experiments (in vitro) and progresses to complex biological systems (in vivo). This guide provides a comparative analysis of the in vitro and in vivo performance of thiazole-based drugs, supported by experimental data and detailed protocols for researchers in drug development.
The Drug Development Workflow: From Benchtop to Preclinical Models
The development of a new therapeutic agent is a multi-step process. Initial high-throughput screening of compound libraries in in vitro assays allows for the rapid identification of "hits" that exhibit activity against a specific biological target. These hits are then optimized to improve potency and selectivity, leading to "lead" compounds. Promising lead compounds subsequently advance to in vivo testing in animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context. This progression is essential to bridge the gap between cellular activity and potential clinical utility.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid Against Known Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Thiazole derivatives have emerged as a promising class of compounds with demonstrated cytotoxic activity across various cancer cell lines. This guide provides a comparative analysis of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid , a novel thiazole derivative, against established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel.
Due to the limited publicly available data on the specific anticancer activity of this compound, this guide utilizes data from a closely related analog, a 3-fluoro-2-phenylthiazole-4-carboxamide derivative, to provide a preliminary performance benchmark. It is important to note that the carboxamide derivative may exhibit different pharmacokinetic and pharmacodynamic properties than the carboxylic acid. The data presented herein is intended to serve as a reference point for further investigation.
Comparative Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available and estimated IC50 values for this compound and standard anticancer drugs against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | Mechanism of Action | T47D (Breast Cancer) IC50 (µM) | Caco-2 (Colorectal Cancer) IC50 (µM) | HT-29 (Colorectal Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound (Estimated) | Tubulin Polymerization Inhibitor (putative) | < 22.6¹ | < 22.6¹ | < 22.6¹ | No data available |
| Doxorubicin | Topoisomerase II Inhibitor | 0.202[1] | 1.8[2] | 0.4[3] | 2.50[3] |
| Cisplatin | DNA Cross-linking Agent | No data available | 107[4] | No data available | 9[5] |
| Paclitaxel | Microtubule Stabilizer | 1.577[1] | 0.05[3] | 0.01[3] | 0.0075[6] |
¹ Estimated based on a study of a 3-fluoro-2-phenylthiazole-4-carboxamide derivative which reported IC50 values of less than 10 µg/mL. The molecular weight of this compound (223.22 g/mol ) was used for the conversion, resulting in an estimated IC50 of < 44.8 µM. A conservative estimate of < 22.6 µM is presented.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
Several studies suggest that thiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[7][8][9][10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Putative mechanism of action of this compound.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the cytotoxic potential of a compound. The MTT assay is a widely used colorimetric method for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and the standard anticancer agents. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.
References
- 1. scitepress.org [scitepress.org]
- 2. kaggle.com [kaggle.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
"selectivity profiling of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid against a kinase panel"
A Comparative Analysis of Thiazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of representative small molecule inhibitors. Due to the absence of publicly available, comprehensive kinase panel data for 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, this document utilizes CYC116, a well-characterized thiazole-containing Aurora kinase inhibitor, as a primary example. To provide a robust comparison, the selectivity of CYC116 is contrasted with that of a quinazoline-based inhibitor, Compound 6e.
This guide presents quantitative data in structured tables, details the experimental methodologies for kinase activity assessment, and includes visualizations of key concepts and workflows to facilitate understanding.
Kinase Selectivity Profiles: A Head-to-Head Comparison
The selectivity of a kinase inhibitor across the human kinome is a critical factor in its development as a therapeutic agent. A highly selective inhibitor targets a specific kinase or a small number of kinases, minimizing off-target effects and potential toxicity. The following tables summarize the known kinase inhibition data for the thiazole-derivative CYC116 and the quinazoline-based Compound 6e.
Table 1: Kinase Inhibition Profile of CYC116 (Thiazole Derivative)
| Kinase Target | Kᵢ (nM) | Comments |
| Aurora A | 8.0 | Potent inhibition.[1] |
| Aurora B | 9.2 | Potent inhibition.[1] |
| VEGFR2 | 44 | Less potent compared to Aurora kinases.[1] |
| CDKs | - | >50-fold less potent than against Aurora kinases.[1] |
| PKA, Akt/PKB, PKC | - | Not active.[1] |
| GSK-3α/β, CK2, Plk1, SAPK2A | - | No effect observed.[1] |
Table 2: Kinase Inhibition Profile of Compound 6e (Quinazoline Derivative)
| Kinase Target | % Inhibition at 10 µM |
| Aurora A | 85 |
| Aurora B | 30 |
| ABL1 | 15 |
| AKT1 | 10 |
| CLK1 | 20 |
| CSK | 5 |
| FLT3 | 25 |
| GSK3B | 12 |
| JAK2 | 18 |
| KDR (VEGFR2) | 35 |
| LCK | 8 |
| MET | 22 |
| p38a (MAPK14) | 14 |
| SRC | 7 |
Data for Compound 6e is presented as percent inhibition at a concentration of 10 µM, as detailed in the source literature. A higher percentage indicates greater inhibition.
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and reproducible in vitro kinase assays. Below are detailed methodologies representative of those used to generate the data presented above.
Radiometric Kinase Assay (for CYC116)
This method directly measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate peptide by the kinase.
-
Reaction Setup : Kinase reactions are performed in a suitable buffer (e.g., 25 mM β-glycerophosphate, 20 mM Tris/HCl, pH 7.5, 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄) containing a specific peptide substrate for the kinase of interest (e.g., kemptide for Aurora A).[1]
-
Enzyme Preparation : The recombinant kinase is diluted in an appropriate buffer containing a carrier protein like BSA to prevent denaturation and non-specific sticking.[1]
-
Compound Addition : The test compound (e.g., CYC116) is added to the reaction mixture at various concentrations. A control with no inhibitor (vehicle, e.g., DMSO) is run to determine 100% kinase activity.
-
Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of a magnesium/ATP mixture, which includes γ-³²P-ATP.[1] The reaction is then incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[1]
-
Termination : The reaction is stopped by the addition of an acid, such as phosphoric acid (H₃PO₄).[1]
-
Detection : The phosphorylated substrate is separated from the free radiolabeled ATP, typically by spotting the reaction mixture onto a filter membrane that binds the peptide. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.
-
Data Analysis : The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the compound compared to the vehicle control. IC₅₀ or Kᵢ values are determined by fitting the dose-response data to a suitable equation.
ADP-Glo™ Luminescence-Based Kinase Assay (Representative for Panel Screening)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is a common high-throughput screening method.
-
Kinase Reaction : The kinase, substrate, and test compound are combined in a multi-well plate in a suitable kinase reaction buffer.
-
Reaction Initiation : The reaction is started by the addition of ATP.
-
Incubation : The plate is incubated for a set time (e.g., 60 minutes) at a controlled temperature.
-
Reaction Termination and ATP Depletion : An "ADP-Glo™ Reagent" is added to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
-
ADP to ATP Conversion and Signal Generation : A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition : The luminescence is measured using a plate-reading luminometer.
-
Data Analysis : The amount of light produced is proportional to the ADP generated and thus the kinase activity. The percent inhibition is calculated relative to a no-inhibitor control.
Visualizations
To further clarify the concepts and processes involved in kinase selectivity profiling, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of an in vitro kinase selectivity profiling experiment.
References
Safety Operating Guide
Proper Disposal of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 886369-06-8), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical compound.
Hazard Identification and Immediate Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
In the event of exposure, follow these first-aid measures:
-
If on skin: Wash with plenty of soap and water.[1]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]
Personnel handling this substance must be qualified and equipped with suitable protective equipment.[1]
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must wear the following personal protective equipment:
| PPE Category | Specific Requirements |
| Hand Protection | Protective gloves |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles, face shield |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use only in a well-ventilated area. If dust, mist, or spray is generated, use a NIOSH-approved respirator. |
This data is synthesized from precautionary statements P280 found in multiple safety data sheets.[1][2][3][4]
Step-by-Step Disposal Protocol
The primary disposal instruction for this compound is to dispose of contents/container to an approved waste disposal plant [1][2][3][4]. Do not release into the environment.[1]
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as hazardous waste.
Step 2: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any other relevant hazard information to the disposal company.
Step 4: Documentation
-
Maintain a record of the amount of waste generated and the date of disposal, in accordance with local and federal regulations.
Emergency Procedures for Spills
In the event of a spill, only qualified personnel equipped with suitable protective equipment should intervene.[1]
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.
-
Large Spills: Evacuate the area. Do not attempt to clean up without appropriate respiratory protection and other PPE. Contact your EHS department immediately.
-
Avoid release to the environment. Notify authorities if the product enters sewers or public waters.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
This guide provides immediate, essential safety protocols and logistical information for handling 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 886369-06-8)[1][2]. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, operation, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards, requiring strict adherence to safety protocols to minimize risk.[1] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][3]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE)
To mitigate the identified hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[4][5] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination.[4][6][7] Fully enclosed shoes made of a chemical-resistant material are mandatory.[4] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[4][8] If engineering controls are insufficient, a NIOSH-approved respirator is required.[4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and free of any defects.[4]
-
-
Chemical Handling :
-
Post-Handling Procedures :
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation and Collection :
-
All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[4]
-
-
Disposal Method :
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If Inhaled | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9] |
Experimental Workflow for Safe Handling
Caption: This diagram outlines the procedural steps for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
